MC-Val-Cit-PAB-NH-C2-NH-Boc
Description
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Properties
Molecular Formula |
C36H54N8O10 |
|---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]ethyl]carbamate |
InChI |
InChI=1S/C36H54N8O10/c1-23(2)30(43-27(45)11-7-6-8-21-44-28(46)16-17-29(44)47)32(49)42-26(10-9-18-38-33(37)50)31(48)41-25-14-12-24(13-15-25)22-53-34(51)39-19-20-40-35(52)54-36(3,4)5/h12-17,23,26,30H,6-11,18-22H2,1-5H3,(H,39,51)(H,40,52)(H,41,48)(H,42,49)(H,43,45)(H3,37,38,50)/t26-,30-/m0/s1 |
InChI Key |
NBIUDKXQNRHCFG-YZNIXAGQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCNC(=O)OC(C)(C)C)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Val-Cit-PAB Self-Immolative Spacer in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of modern antibody-drug conjugates (ADCs), a class of targeted therapeutics that combines the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. This linker system is engineered for high stability in systemic circulation and precise enzymatic cleavage within the target tumor cell, ensuring the specific release of the cytotoxic payload. This technical guide provides an in-depth examination of the structure, function, and mechanism of the Val-Cit-PAB self-immolative spacer, supplemented with experimental protocols and quantitative data.
Core Components and Structure
The Val-Cit-PAB linker is a tripartite system, with each component serving a distinct and vital function:
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the recognition site for specific lysosomal proteases, most notably Cathepsin B.[1] Cathepsin B is an enzyme that is often overexpressed in various tumor types and is highly active in the acidic environment of the lysosome (pH 4.5-5.5). The Val-Cit sequence is strategically designed to be stable in the bloodstream, where Cathepsin B activity is low, but susceptible to cleavage within the lysosome of the target cell. Valine occupies the P2 position, interacting with the S2 subsite of Cathepsin B's active site, while citrulline, a non-proteinogenic amino acid, sits (B43327) in the P1 position.[2]
-
p-Aminobenzylcarbamate (PABC or PAB): This unit functions as a "self-immolative" spacer.[1] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form.[1] Upon cleavage of the peptide bond between citrulline and the PAB group by Cathepsin B, a cascade of electronic rearrangements is initiated.[3]
-
Cytotoxic Payload: A potent cell-killing agent, such as monomethyl auristatin E (MMAE), is attached to the PAB spacer.[4] The linker ensures this payload remains inert and tethered to the antibody until it reaches the target cancer cell.[1]
Mechanism of Action: A Two-Stage Release Process
The therapeutic action of an ADC equipped with a Val-Cit-PAB linker is dependent on a precise, two-stage release process that occurs after the ADC is internalized by a target cancer cell.[1]
-
Receptor-Mediated Endocytosis and Lysosomal Trafficking: The ADC binds to a specific antigen on the surface of a cancer cell.[1] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC complex into an endosome. The endosome then fuses with a lysosome.[5]
-
Enzymatic Cleavage and Self-Immolation: Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between citrulline and the PAB group. This cleavage unmasks the aniline (B41778) nitrogen of the PAB spacer, initiating a rapid, spontaneous 1,6-elimination reaction.[3] This "self-immolation" results in the fragmentation of the PAB spacer, releasing the unmodified and fully active cytotoxic payload into the cytoplasm of the cancer cell, where it can then exert its cell-killing effect.[1][3]
Visualizing the Cleavage and Release Pathway
The following diagrams illustrate the key pathways and mechanisms involved in the function of the Val-Cit-PAB spacer.
Caption: ADC Internalization and Payload Release Pathway.
References
The Precision of Proteolysis: A Technical Guide to Cathepsin B-Mediated Cleavage of Val-Cit Dipeptide Linkers in Drug Conjugates
For Immediate Release
A Deep Dive into the Mechanism, Kinetics, and Methodologies of a Cornerstone in Targeted Therapy
[CITY, STATE] – [Date] – The Val-Cit dipeptide linker has emerged as a lynchpin in the design of antibody-drug conjugates (ADCs), offering a crucial balance between plasma stability and targeted intracellular drug release. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the pivotal role of the lysosomal protease cathepsin B in the cleavage of this linker, a process fundamental to the efficacy of numerous ADC-based therapeutics.
The Val-Cit-PABC (valine-citrulline-p-aminobenzyl carbamate) linker system is engineered for selective cleavage within the acidic and enzyme-rich environment of the lysosome, a cellular compartment often hyperactive in cancer cells. Cathepsin B, a cysteine protease with heightened expression in many tumor types, preferentially recognizes and hydrolyzes the amide bond between the citrulline residue and the PABC spacer. This targeted enzymatic action initiates a cascade that ultimately liberates the cytotoxic payload within the target cell, minimizing systemic exposure and associated off-target toxicity.
This guide will dissect the molecular interactions governing this process, present available quantitative data on cleavage kinetics, and provide detailed experimental protocols for assessing linker cleavage.
Quantitative Analysis of Dipeptide Linker Cleavage by Cathepsin B
While direct kinetic parameters for the cleavage of full antibody-drug conjugates are not extensively published, studies utilizing model substrates offer valuable insights into the efficiency and specificity of cathepsin B for various dipeptide linkers. The following tables summarize key quantitative data.
Table 1: Comparative Cleavage of Dipeptide Linkers by Cathepsin B (Endpoint Assay)
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
| Data is illustrative and compiled from representative studies.[1] |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
| Peptide Linker | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
| These parameters were determined using model substrates and provide a comparative measure of enzyme efficiency.[1] |
Mechanism of Val-Cit-PABC Linker Cleavage
The cleavage of the Val-Cit linker and subsequent drug release is a finely tuned, multi-step process that begins following the internalization of the ADC.
Caption: ADC internalization and payload release pathway.
The process begins with the ADC binding to its target antigen on the cancer cell surface, followed by receptor-mediated endocytosis.[1] The ADC is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome is optimal for cathepsin B activity.[2] Cathepsin B recognizes the Val-Cit dipeptide, with the valine residue fitting into the S2 subsite and the citrulline into the S1 subsite of the enzyme's active site.[2] The enzyme catalyzes the hydrolysis of the amide bond between citrulline and the PABC spacer.[2] This cleavage triggers a rapid, spontaneous 1,6-elimination reaction of the PABC spacer, a process termed self-immolation.[2] This cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[2]
Caption: Mechanism of Val-Cit-PABC linker cleavage.
Experimental Protocols
Accurate and reproducible in vitro assays are essential for evaluating the cleavage of Val-Cit linkers. Below are detailed methodologies for two common experimental approaches.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This method allows for the direct quantification of the released payload from an ADC.
Objective: To quantify the rate of drug release from a Val-Cit linker-containing ADC upon incubation with recombinant human cathepsin B.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5)[3]
-
Quenching Solution (e.g., acetonitrile)
-
Reverse-phase HPLC system
-
Standard of the free cytotoxic payload
Procedure:
-
Enzyme Activation: If required, pre-incubate the cathepsin B in the assay buffer with DTT for approximately 15 minutes at 37°C.[3]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical ADC concentration is in the micromolar range (e.g., 1 µM).[2]
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[2]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[2]
-
Reaction Quenching: Immediately stop the reaction by adding a quenching solution like acetonitrile (B52724) to precipitate the antibody and enzyme.[2]
-
Sample Preparation: Centrifuge the sample to pellet the protein and collect the supernatant containing the released payload.[2]
-
HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC system. Use a suitable gradient of water and acetonitrile (both typically containing 0.1% formic acid) to separate the released payload from other components.[2]
-
Quantification: The amount of released drug is quantified by integrating the area of its corresponding peak in the chromatogram and comparing it to a standard curve generated with the free drug. The rate of cleavage is determined by plotting the concentration of the released drug over time.[2]
Fluorogenic Substrate Cleavage Assay
This high-throughput method is ideal for screening linker sequences for their susceptibility to cleavage.
Objective: To determine the rate of cleavage of a model dipeptide linker conjugated to a fluorophore.
Materials:
-
Fluorogenic peptide substrate (e.g., Val-Cit-AMC, where AMC is 7-amino-4-methylcoumarin)
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)[3]
-
Fluorescence microplate reader
-
96-well microplate (black, for fluorescence assays)
Procedure:
-
Reagent Preparation: Prepare a solution of the peptide-AMC substrate in the assay buffer.
-
Assay Setup: Add the substrate solution to the wells of a 96-well microplate.
-
Initiate Reaction: Initiate the reaction by adding activated cathepsin B to the wells.
-
Incubation and Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.[2] Measure the fluorescence kinetically at an excitation wavelength of approximately 350-380 nm and an emission wavelength of around 440-460 nm for AMC.[2]
-
Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot. For determining kinetic parameters (K_m_ and k_cat_), the assay is performed with varying substrate concentrations, and the initial velocities are fitted to the Michaelis-Menten equation.[1]
Caption: Experimental workflow for a fluorogenic cleavage assay.
Linker Specificity and Concluding Remarks
While the Val-Cit linker was designed for cleavage by cathepsin B, it is important to note that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also contribute to its cleavage.[2] This redundancy can be advantageous, as it may circumvent resistance mechanisms based on the downregulation of a single protease.[2] However, the Val-Cit linker has also shown susceptibility to premature cleavage by other enzymes like human neutrophil elastase, which can have implications for off-target toxicity.[2]
The cathepsin B-mediated cleavage of the Val-Cit dipeptide linker remains a highly effective and widely employed strategy in the development of targeted cancer therapies. A thorough understanding of the underlying mechanisms, cleavage kinetics, and appropriate experimental validation is paramount for the rational design and optimization of next-generation antibody-drug conjugates. This guide provides a foundational framework for researchers to advance their work in this critical area of drug development.
References
Unlocking the Full Potential of ADCs: A Technical Guide to the Bystander Effect with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. By combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads, ADCs offer a promising strategy to enhance therapeutic efficacy while minimizing systemic toxicity. A critical factor in the design and success of modern ADCs is the "bystander effect," a phenomenon mediated by cleavable linkers that allows the cytotoxic payload to diffuse from the target cancer cell and eliminate neighboring, antigen-negative tumor cells. This in-depth guide explores the core principles of the bystander effect with cleavable ADC linkers, providing detailed experimental methodologies, quantitative data for comparison, and visualizations of the key mechanisms and workflows.
The Core Mechanism: How Cleavable Linkers Mediate Bystander Killing
The bystander effect is intrinsically linked to the design of the linker that connects the antibody to the cytotoxic payload. Cleavable linkers are engineered to be stable in systemic circulation but are susceptible to cleavage within the tumor microenvironment or inside the target cancer cell. This controlled release of the payload is the linchpin of the bystander effect.
The process unfolds in a series of orchestrated steps:
-
Targeting and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell. While some ADCs can release their payload extracellularly, the majority are internalized into the target cell through receptor-mediated endocytosis.[1][2]
-
Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of specific enzymes within the lysosome trigger the cleavage of the linker, liberating the cytotoxic payload.[][4]
-
Payload Diffusion and Bystander Cell Killing: For the bystander effect to occur, the released payload must be able to traverse the cell membrane of the target cell and diffuse into the surrounding tumor microenvironment.[] Payloads with favorable physicochemical properties, such as sufficient lipophilicity and a neutral charge, can then penetrate the membranes of adjacent antigen-negative cancer cells, inducing cytotoxicity and expanding the therapeutic reach of the ADC.[2][5]
This mechanism is particularly advantageous in treating solid tumors, which are often characterized by heterogeneous antigen expression. By killing not only the antigen-positive cells but also the surrounding antigen-negative cells, the bystander effect can help to overcome tumor heterogeneity and improve overall treatment outcomes.[5]
Visualizing the Pathway and Workflow
To better understand the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of the bystander effect and a typical experimental workflow for its evaluation.
Types of Cleavable Linkers: A Comparative Overview
The choice of cleavable linker is a critical design parameter that dictates the release mechanism and, consequently, the efficacy of the bystander effect. The two main categories of cleavable linkers are enzyme-cleavable and chemically-cleavable linkers.
| Linker Type | Cleavage Mechanism | Examples | Key Characteristics |
| Enzyme-Cleavable | Cleaved by specific enzymes, such as cathepsins, which are highly expressed in the lysosomal compartment of tumor cells.[4] | Valine-Citrulline (vc), Valine-Alanine (va), Glycine-Glycine-Phenylalanine-Glycine (GGFG) | High stability in plasma, efficient cleavage within the target cell. The valine-citrulline linker is a widely used example.[4] |
| Chemically-Cleavable | |||
| pH-Sensitive | Cleaved in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[] | Hydrazones | Exploits the pH difference between the bloodstream (pH 7.4) and the intracellular compartments of tumor cells. |
| Redox-Sensitive | Cleaved by reducing agents, such as glutathione (B108866) (GSH), which are present at higher concentrations inside cells compared to the bloodstream. | Disulfide bonds | Relies on the differential redox potential between the intracellular and extracellular environments. |
The Payload: A Key Determinant of Bystander Efficacy
The physicochemical properties of the cytotoxic payload are as crucial as the linker in determining the magnitude of the bystander effect. For a payload to effectively kill neighboring cells, it must be membrane-permeable.
| Payload | Mechanism of Action | Membrane Permeability | Associated Linkers |
| Monomethyl Auristatin E (MMAE) | Tubulin inhibitor | Permeable[5][6] | Valine-Citrulline (vc) |
| Monomethyl Auristatin F (MMAF) | Tubulin inhibitor | Impermeable (due to a charged C-terminus)[6] | Maleimidocaproyl (mc) (non-cleavable) |
| Deruxtecan (DXd) | Topoisomerase I inhibitor | Permeable[] | GGFG |
Quantitative Analysis of the Bystander Effect
The efficacy of the bystander effect can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for ADCs with cleavable linkers.
Table 1: In Vitro Cytotoxicity (IC50) in Co-culture Models
| ADC | Target Antigen | Linker-Payload | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture IC50 (nM) on Ag-Negative Cells | Reference |
| Trastuzumab-vc-MMAE | HER2 | vc-MMAE | SK-BR-3 | MCF7 | ~10-50 | [7] |
| Brentuximab Vedotin | CD30 | vc-MMAE | Karpas 299 | N/A | N/A | [4] |
| Trastuzumab Deruxtecan | HER2 | GGFG-DXd | NCI-N87 | MDA-MB-468 | ~5-20 | [8] |
Table 2: In Vivo Tumor Growth Inhibition in Mixed Xenograft Models
| ADC | Target Antigen | Linker-Payload | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-vc-MMAE | HER2 | vc-MMAE | N87 + MCF7 | 3 mg/kg, single dose | >80% | [9] |
| APL-1081 | HER2 | Exo-EVC-MMAE | NCI-N87 | 2.5 mg/kg | Significant | [9] |
| Trastuzumab Deruxtecan | HER2 | GGFG-DXd | NCI-N87 + MDA-MB-468 | 5 mg/kg, single dose | ~90% | [10] |
Detailed Experimental Protocols
Reproducible and robust experimental protocols are essential for accurately assessing the bystander effect. The following are detailed methodologies for key in vitro and in vivo assays.
In Vitro Co-Culture Bystander Assay
Objective: To quantify the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably transfected with a fluorescent protein, e.g., GFP, for easy identification)
-
Complete cell culture medium
-
ADC of interest
-
Isotype control ADC
-
96-well microplates
-
Fluorescence microscope or high-content imaging system
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls. Allow cells to adhere overnight.[5]
-
ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in complete culture medium. Add the ADC solutions to the co-culture and monoculture wells.
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).
-
Data Acquisition:
-
Fluorescence Imaging: Capture images of the GFP-expressing Ag- cells to visually assess cell death.
-
Viability Assay: Measure cell viability using a luminescent or fluorescent-based assay.
-
-
Data Analysis: Calculate the percentage of viable Ag- cells in the co-culture relative to the untreated control. Determine the IC50 value for the bystander killing effect.
Conditioned Medium Transfer Assay
Objective: To determine if the cytotoxic effect on bystander cells is mediated by a soluble factor released from ADC-treated antigen-positive cells.
Materials:
-
Same as the co-culture assay.
Procedure:
-
Preparation of Conditioned Medium: Seed Ag+ cells in a culture dish and treat with the ADC at a cytotoxic concentration for 48-72 hours. Collect the culture supernatant (conditioned medium). As a control, collect the medium from untreated Ag+ cells.
-
Treatment of Bystander Cells: Seed Ag- cells in a 96-well plate and allow them to adhere overnight. Remove the existing medium and replace it with the conditioned medium from the ADC-treated or untreated Ag+ cells.
-
Incubation and Analysis: Incubate the Ag- cells for 48-72 hours and assess cell viability as described in the co-culture assay protocol.[8]
In Vivo Mixed Tumor Xenograft Model
Objective: To evaluate the bystander effect of an ADC in a more physiologically relevant in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (engineered to express a reporter gene like luciferase for in vivo imaging)
-
ADC of interest
-
Vehicle control
-
In vivo imaging system
Procedure:
-
Tumor Implantation: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into the flanks of immunodeficient mice.[5]
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC or vehicle control to the mice via an appropriate route (e.g., intravenous injection).
-
In Vivo Imaging: At various time points post-treatment, perform in vivo imaging to monitor the luciferase signal from the Ag- cells, which serves as a surrogate for their viability.
-
Tumor Volume Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Compare the luciferase signal and tumor growth in the ADC-treated group to the vehicle control group to determine the extent of bystander killing in vivo.
Conclusion
The bystander effect, facilitated by cleavable linkers, represents a powerful strategy to enhance the therapeutic efficacy of ADCs, particularly in the context of heterogeneous tumors. A thorough understanding of the underlying mechanisms, the properties of different linker and payload combinations, and the application of robust experimental methodologies are paramount for the successful design and development of next-generation ADCs. This guide provides a comprehensive technical framework to aid researchers, scientists, and drug development professionals in harnessing the full potential of the bystander effect to deliver more effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of MC-Val-Cit-PAB-NH-C2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the ADC linker payload intermediate, MC-Val-Cit-PAB-NH-C2-NH-Boc. This document collates available data, outlines relevant experimental protocols, and presents visual workflows to support researchers and drug development professionals in the effective use and evaluation of this compound.
Introduction to this compound
This compound is a key building block in the synthesis of antibody-drug conjugates (ADCs). It comprises several functional components:
-
MC (Maleimidocaproyl): A maleimide-containing group that allows for covalent conjugation to thiol groups, typically on cysteine residues of an antibody.
-
Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for the lysosomal enzyme Cathepsin B. This provides a mechanism for selective payload release within the target cancer cell.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, releases the attached payload.
-
NH-C2-NH-Boc: A short linker with a Boc-protected amine, which would typically be deprotected to allow for the attachment of a cytotoxic payload.
The solubility and stability of this linker are critical parameters that influence its handling, conjugation efficiency, and the ultimate in vivo performance of the resulting ADC.
Data Presentation
Quantitative data for the specific molecule this compound is limited. The following tables summarize the available information for this compound and the broader class of Val-Cit-PAB linkers.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1][2][3] |
Note: The hydrophobic nature of the Val-Cit-PAB core can limit the aqueous solubility of ADCs, potentially leading to aggregation, especially at higher drug-to-antibody ratios (DARs)[4][5]. The inclusion of hydrophilic linkers, such as PEG moieties, can improve the solubility of the overall ADC construct[6][].
Table 2: Stability of Val-Cit-PAB Based Linkers
| Condition | Observation | Key Factors | Reference |
| In Vitro (Human/Primate Plasma) | Generally stable. | The Val-Cit linker is designed to be stable in systemic circulation. | [4][5][8] |
| In Vitro (Mouse/Rat Plasma) | Susceptible to cleavage. | Cleavage is primarily mediated by carboxylesterase 1C (Ces1C). This can lead to premature payload release in preclinical rodent models. | [9][10] |
| In Vitro (Human Neutrophil Elastase) | Susceptible to cleavage. | Cleavage of the peptide bond between valine and citrulline can occur, potentially leading to off-target toxicity. | [5][11] |
| Storage (Powder) | Stable when stored at -20°C. | As a solid, the compound is generally stable. | [3] |
| Storage (In Solution) | Recommended to be freshly prepared. | Some sources indicate instability in solution. | [] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the solubility and stability of ADC linkers. Below are representative protocols for key experiments.
Solubility Assessment
A common method for determining the solubility of compounds like this compound is through visual assessment or by using turbidimetric methods.
Protocol: Kinetic Solubility Assessment in Aqueous Buffers
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours).
-
Turbidity Measurement: Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The solubility limit is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in a biological matrix.
Protocol: LC-MS Based Plasma Stability Assay
-
Incubation: Incubate the test compound (either the linker itself or an ADC construct) in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quenching and Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the intact compound remaining and to identify any degradation products.
-
Data Analysis: Calculate the half-life (t½) of the compound in plasma by plotting the percentage of the remaining intact compound against time.
Cathepsin B Cleavage Assay
This assay determines the susceptibility of the linker to enzymatic cleavage by its target protease.
Protocol: Fluorometric Cathepsin B Cleavage Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).
-
Activate human Cathepsin B according to the manufacturer's instructions.
-
Prepare a solution of the substrate (e.g., the linker conjugated to a fluorogenic reporter molecule or the final ADC).
-
-
Reaction Setup: In a 96-well plate, combine the reaction buffer, the substrate, and activated Cathepsin B. Include controls with no enzyme and with a known inhibitor.
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Reading: Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity versus time to determine the rate of cleavage. Kinetic parameters (Km and kcat) can be calculated by varying the substrate concentration.
Mandatory Visualizations
Mechanism of Action of a Val-Cit-PAB Linker-Based ADC
The following diagram illustrates the targeted delivery and intracellular release of a cytotoxic payload from an ADC utilizing a Val-Cit-PAB linker.
Experimental Workflow for In Vitro Plasma Stability Assessment
This diagram outlines the key steps in determining the stability of an ADC linker in a plasma matrix using LC-MS.
Conclusion
This compound is a critical component in the development of cleavable ADCs. While its solubility in organic solvents like DMSO is well-documented, its limited aqueous solubility and the stability of the core Val-Cit-PAB linker present important considerations for drug development professionals. The susceptibility of the Val-Cit moiety to cleavage by rodent carboxylesterases and human neutrophil elastase necessitates careful design and interpretation of preclinical studies. The provided experimental protocols offer a framework for the rigorous evaluation of the solubility and stability of this linker and its resulting ADC constructs, ensuring the development of safe and effective targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. debiopharm.com [debiopharm.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Maleimidocaproyl (MC) Group for Antibody Conjugation
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For researchers, scientists, and drug development professionals engaged in the creation of targeted therapeutics, particularly antibody-drug conjugates (ADCs), a comprehensive understanding of linker chemistry is paramount. The maleimidocaproyl (MC) group stands out as a cornerstone of ADC technology, valued for its reliability in covalently linking potent cytotoxic payloads to monoclonal antibodies. This guide provides a deep dive into the essential features of the MC group, its application in antibody conjugation, and the critical parameters that influence its performance.
Core Features of the Maleimidocaproyl (MC) Group
The MC linker is comprised of two key components: a maleimide functional group and a six-carbon caproyl spacer. This combination imparts a set of characteristics that are highly advantageous for the construction of stable and effective ADCs.
Specificity and Reactivity: The maleimide group exhibits a high degree of reactivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues within an antibody's structure. This reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[1] The specificity of this reaction minimizes off-target conjugation to other amino acid residues, ensuring a more homogeneous ADC product.
The Role of the Caproyl Spacer: The six-carbon aliphatic chain of the caproyl spacer provides critical spatial separation between the antibody and the conjugated payload. This distancing is instrumental in mitigating steric hindrance, which could otherwise impair the antibody's antigen-binding affinity or the cytotoxic agent's therapeutic activity. The length of the spacer can be a critical factor in the overall efficacy of the ADC.
Integration with Cleavable and Non-Cleavable Systems: The MC group is versatile and can be incorporated into both cleavable and non-cleavable linker systems. A widely used cleavable linker is the MC-vc-PABC system, where "vc" represents a valine-citrulline dipeptide cleavable by lysosomal proteases like cathepsin B, and "PABC" is a self-immolative p-aminobenzyl carbamate (B1207046) spacer. This sophisticated design ensures that the cytotoxic payload is released from the antibody only after internalization into the target cancer cell.
Quantitative Data on Maleimide Linker Stability
The stability of the maleimide-thiol linkage is a critical determinant of an ADC's safety and efficacy. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity and a diminished therapeutic window. The primary mechanism of instability is the retro-Michael reaction, which is the reversal of the initial conjugation.[1]
| Linker Type | Condition | Half-life (t½) | Key Findings |
| N-ethylmaleimide Adducts | Incubation with glutathione | 20 - 80 hours | Demonstrates susceptibility to retro-Michael reaction in the presence of other thiols.[2][3] |
| Disulfide Linkages | Glutathione-mediated cleavage | 8 - 45 minutes | Significantly less stable than maleimide-thiol adducts under reducing conditions.[2][3] |
| Ring-Opened N-substituted Succinimide (B58015) Thioethers | Physiological conditions | > 2 years | Hydrolysis of the succinimide ring leads to a highly stabilized, ring-opened product that is resistant to thiol exchange.[4][5] |
| Dithiomaleimide (DTM) and Dibromomaleimide (DBM) Adducts | Storage in PBS pH 7.4 at 4°C for 4 weeks | Stable (minimal change in average DAR) | Substituted maleimides exhibit enhanced stability against the retro-Michael reaction compared to traditional maleimides.[6] |
Experimental Protocols for Antibody Conjugation
Achieving a desired drug-to-antibody ratio (DAR) is a critical objective in ADC development. The following is a generalized protocol for the conjugation of a maleimide-functionalized payload to an antibody via reduced interchain cysteine residues.
1. Antibody Reduction:
-
Objective: To reduce the interchain disulfide bonds of the antibody, exposing free thiol groups for conjugation.
-
Procedure:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.4.
-
Add a reducing agent, for example, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). The molar ratio of reducing agent to antibody will need to be optimized to achieve the desired number of reduced disulfides.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
2. Conjugation Reaction:
-
Objective: To covalently link the maleimide-functionalized payload to the reduced antibody.
-
Procedure:
-
Immediately following desalting, adjust the pH of the reduced antibody solution to a range of 6.5-7.5.
-
Dissolve the maleimide-functionalized linker-payload in a compatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Add the linker-payload solution to the reduced antibody solution. A typical molar ratio of payload to antibody is 5:1, though this should be optimized for the specific antibody and payload.
-
Incubate the reaction at 4°C for 1-4 hours with gentle agitation.
-
3. Quenching the Reaction:
-
Objective: To cap any unreacted maleimide groups and prevent further reaction.
-
Procedure:
-
Add a quenching agent, such as N-acetylcysteine, in a 2-fold molar excess relative to the initial amount of linker-payload.
-
Incubate for a short period to ensure all unreacted maleimides are capped.
-
4. Purification and Characterization:
-
Objective: To remove unconjugated payload, excess reagents, and aggregates, and to characterize the final ADC product.
-
Procedure:
-
Purify the ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterize the purified ADC to determine the average DAR, purity, and aggregation levels using methods like UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.
-
Visualizing Key Processes and Structures
Diagrams are essential for conceptualizing the complex chemical and biological processes involved in ADC technology.
Caption: Chemical structure of the Maleimidocaproyl (MC) group.
Caption: Experimental workflow for antibody-drug conjugation.
Caption: ADC mechanism of action signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Monoclonal Antibody Conjugation with MC-Val-Cit-PAB-NH-C2-NH-Boc Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[][2] This document provides a detailed protocol for the conjugation of a monoclonal antibody with a drug-linker complex utilizing the cleavable MC-Val-Cit-PAB-NH-C2-NH-Boc linker.
The MC-Val-Cit-PAB (Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate) linker is a widely used, enzyme-cleavable linker in ADC development.[][] The valine-citrulline dipeptide sequence is designed to be selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, ensuring targeted intracellular release of the cytotoxic payload.[][][4] The maleimide (B117702) group facilitates covalent attachment to thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds. This protocol will outline the steps for drug-linker synthesis, antibody preparation, conjugation, and subsequent purification and characterization of the resulting ADC.
Principle of the Method
The conjugation process involves a series of well-defined steps:
-
Drug-Linker Synthesis: The Boc-protected amine on the this compound linker is first deprotected. Subsequently, a cytotoxic payload with a reactive carboxylic acid group is coupled to the newly available amine, forming a stable amide bond.
-
Antibody Preparation: The monoclonal antibody is partially reduced to break interchain disulfide bonds, exposing free sulfhydryl (thiol) groups. This step is critical for controlling the drug-to-antibody ratio (DAR).
-
Conjugation: The maleimide group of the drug-linker complex reacts specifically with the free thiol groups on the reduced antibody via a Michael addition reaction, forming a stable thioether bond.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and antibody. The purified ADC is then characterized to determine the DAR, purity, and aggregation levels.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the conjugation protocol. Note that these values may require optimization depending on the specific antibody, drug, and desired final product characteristics.
| Parameter | Value | Unit | Notes |
| Antibody Reduction | |||
| Antibody Concentration | 5 - 20 | mg/mL | Higher concentrations can promote aggregation. |
| Reducing Agent (e.g., TCEP) | 2 - 5 | Molar Equivalents | Relative to the number of disulfide bonds to be reduced. |
| Reduction Temperature | 37 | °C | |
| Reduction Time | 1 - 2 | hours | |
| Conjugation | |||
| Drug-Linker | 5 - 10 | Molar Equivalents | Relative to the antibody. |
| Co-solvent (e.g., DMSO) | 5 - 10 | % (v/v) | To ensure solubility of the drug-linker. |
| Conjugation Temperature | 4 - 25 | °C | Room temperature or refrigerated. |
| Conjugation Time | 1 - 4 | hours | |
| Quenching | |||
| Quenching Agent (e.g., N-acetylcysteine) | 2 - 5 | Molar Equivalents | Relative to the drug-linker. |
| Quenching Time | 15 - 30 | minutes | |
| Purification | |||
| Chromatography Resin | Size Exclusion (e.g., Sephadex G25) or Protein A | ||
| Characterization | |||
| Target Drug-to-Antibody Ratio (DAR) | 2 - 4 | A DAR of 3.5-4 is often targeted.[5] |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb)
-
This compound Linker
-
Cytotoxic Drug with a carboxylic acid group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N,N-Dimethylformamide (DMF)
-
Dipeptidyl Peptidase Inhibitor (DPPI)
-
N-acetylcysteine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Purification columns (e.g., Size Exclusion Chromatography)
-
Analytical equipment (e.g., UV-Vis Spectrophotometer, HPLC, Mass Spectrometer)
Protocol 1: Synthesis of the Drug-Linker Complex
-
Boc Deprotection: Dissolve the this compound linker in a suitable solvent such as a mixture of dichloromethane (B109758) and trifluoroacetic acid. Stir the reaction at room temperature and monitor by an appropriate method (e.g., TLC or LC-MS) until the deprotection is complete.
-
Drug Coupling: In a separate reaction vessel, dissolve the cytotoxic drug (containing a carboxylic acid) in anhydrous DMF. Add a coupling agent (e.g., HBTU, HATU) and an amine base (e.g., DIPEA).
-
Conjugation: Add the deprotected linker solution to the activated drug solution. Stir the reaction at room temperature overnight.
-
Purification: Purify the crude drug-linker complex by reverse-phase HPLC to obtain the final product. Lyophilize the purified product to a solid.
Protocol 2: Antibody Reduction
-
Buffer Exchange: Prepare the antibody in a suitable reaction buffer, such as PBS with EDTA (e.g., 50 mM Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0-7.5).[6]
-
Reduction: Add a calculated amount of TCEP solution to the antibody solution to achieve the desired molar excess. Incubate the reaction at 37°C for 1-2 hours.
-
Purification: Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G25) equilibrated with conjugation buffer.
Protocol 3: Conjugation of Drug-Linker to Antibody
-
Drug-Linker Preparation: Dissolve the synthesized drug-linker in an organic co-solvent such as DMSO to prepare a stock solution.[6]
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced and purified antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR.[6]
-
Incubation: Gently mix the reaction and incubate at room temperature (or 4°C) for 1-4 hours. The reaction should be protected from light.[6]
-
Quenching: Add a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the drug-linker. Incubate for 15-30 minutes.
Protocol 4: Purification and Characterization of the ADC
-
Purification: Purify the ADC from unconjugated drug-linker, antibody, and other reaction components using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Protein A affinity chromatography.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using methods like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC product using Size Exclusion Chromatography (SEC-HPLC).
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line expressing the target antigen.
-
Visualizations
References
Step-by-Step Guide for MC-Val-Cit-PAB-MMAE ADC Synthesis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of an Antibody-Drug Conjugate (ADC) using the cleavable linker Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (MC-Val-Cit-PAB) and the potent cytotoxic agent Monomethyl Auristatin E (MMAE). This specific combination is widely utilized in the development of targeted cancer therapies due to the linker's stability in circulation and its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][2][] This targeted release mechanism of MMAE, a potent inhibitor of tubulin polymerization, enhances the therapeutic window by minimizing systemic toxicity.[2][4][]
I. Overview of the Synthesis Workflow
The synthesis of the MC-Val-Cit-PAB-MMAE ADC is a two-stage process. The first stage involves the chemical synthesis of the drug-linker construct, and the second stage is the conjugation of this construct to a monoclonal antibody (mAb).
Caption: Overall workflow for the synthesis of MC-Val-Cit-PAB-MMAE ADC.
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of the MC-Val-Cit-PAB-MMAE drug-linker and its subsequent conjugation to an antibody. Optimal conditions may vary depending on the specific antibody and reagents used.
| Step | Key Parameters | Value | Reference |
| Drug-Linker Synthesis | |||
| Fmoc-Val-Cit-PAB Synthesis Yield | Yield | 82% | [6] |
| ADC Conjugation | |||
| Antibody Concentration | Concentration | 1 mg/mL | [2] |
| Reducing Agent (e.g., TCEP) | Molar Excess over mAb | 2-10 fold | |
| Incubation Time (Reduction) | Time | 1-2 hours | [2] |
| Incubation Temperature (Reduction) | Temperature | 37°C | |
| Drug-Linker to Antibody Molar Ratio | Molar Ratio | 4:1 to 8:1 | [7] |
| Incubation Time (Conjugation) | Time | 1-2 hours | [2] |
| Incubation Temperature (Conjugation) | Temperature | Room Temperature | [2] |
| Quenching Agent (e.g., N-acetylcysteine) | Molar Excess over Drug-Linker | 5-10 fold | [2] |
| Expected Drug-to-Antibody Ratio (DAR) | DAR | ~4 | [8] |
| Final ADC Purity | Purity | >95% | [8] |
III. Experimental Protocols
Protocol 1: Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker
This multi-step synthesis involves the preparation of the protected dipeptide-PAB moiety, coupling to MMAE, deprotection, and finally, the addition of the maleimide (B117702) group.[1]
Step 1.1: Synthesis of Fmoc-Val-Cit-PAB-OH
-
Dissolve Fmoc-Val-Cit in a mixture of dichloromethane (B109758) (DCM) and methanol.[6]
-
Add 4-aminobenzyl alcohol and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ).[6]
-
Stir the reaction mixture at room temperature overnight.[6]
-
Concentrate the solvent and wash the residue with diisopropyl ether to obtain Fmoc-Val-Cit-PAB-OH.[6]
Step 1.2: Coupling of Fmoc-Val-Cit-PAB-OH with MMAE
-
Activate the carboxyl group of Fmoc-Val-Cit-PAB-OH using a coupling agent such as HATU or HBTU in the presence of a base like DIPEA in an anhydrous solvent like DMF.
-
Add MMAE to the activated linker and stir the reaction at room temperature until completion, monitored by HPLC.
-
Purify the resulting Fmoc-Val-Cit-PAB-MMAE by preparative HPLC.
Step 1.3: Fmoc Deprotection
-
Dissolve the purified Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Add a solution of piperidine (B6355638) in DMF to the mixture and stir at room temperature for a short duration to remove the Fmoc protecting group.
-
Monitor the deprotection by HPLC. Once complete, the product can be used directly or purified.
Step 1.4: Coupling of Maleimidocaproic Acid (MC)
-
Activate maleimidocaproic acid by reacting it with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) like DCC in a solvent such as DCM to form the MC-NHS ester.[1]
-
Add the MC-NHS ester to the solution of the deprotected NH2-Val-Cit-PAB-MMAE in DMF.[1]
-
Stir the reaction at room temperature and monitor its progress by HPLC.[1]
-
Upon completion, purify the final product, MC-Val-Cit-PAB-MMAE, using preparative HPLC.[1]
Protocol 2: Antibody-Drug Conjugation
This protocol details the conjugation of the synthesized MC-Val-Cit-PAB-MMAE to a monoclonal antibody via cysteine residues.
Step 2.1: Antibody Reduction
-
Buffer Exchange: If necessary, exchange the antibody buffer to a suitable reaction buffer (e.g., PBS with EDTA, pH 7.0) using a desalting column.[2]
-
Concentration Adjustment: Adjust the antibody concentration to approximately 1 mg/mL.[2]
-
Reduction: Add a reducing agent (e.g., TCEP or DTT) to the antibody solution. The molar excess will determine the number of interchain disulfide bonds that are reduced.
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.[2] This step is crucial to prevent quenching of the maleimide group.[2]
Step 2.2: Conjugation Reaction
-
Reagent Preparation: Dissolve the MC-Val-Cit-PAB-MMAE in a suitable organic solvent like DMSO to a known concentration.
-
Conjugation: Add the dissolved MC-Val-Cit-PAB-MMAE to the reduced antibody solution. The molar ratio of the drug-linker to the antibody will influence the final Drug-to-Antibody Ratio (DAR).[2]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.[2]
Step 2.3: Quenching
-
To cap any unreacted maleimide groups on the antibody, add an excess of a thiol-containing reagent such as N-acetylcysteine or cysteine.[1][2]
-
Incubate for a further 15-30 minutes at room temperature.
Step 2.4: Purification and Characterization
-
Purification: Purify the ADC from unconjugated drug-linker and other reaction components using methods such as size exclusion chromatography (SEC) or protein A affinity chromatography.
-
Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation levels. Common techniques include Hydrophobic Interaction Chromatography (HIC), SEC-HPLC, and mass spectrometry.
IV. Mechanism of Action
The MC-Val-Cit-PAB-MMAE ADC exerts its cytotoxic effect through a targeted delivery mechanism.
Caption: Mechanism of action of MC-Val-Cit-PAB-MMAE ADC.
Once administered, the ADC circulates in the bloodstream where the linker remains stable.[] Upon reaching the tumor site, the antibody component of the ADC specifically binds to its target antigen on the surface of cancer cells. This is followed by internalization of the ADC-antigen complex into the cell, typically via endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, particularly Cathepsin B, lead to the cleavage of the Val-Cit dipeptide linker.[1][9] This cleavage initiates a self-immolative cascade of the PAB spacer, ultimately releasing the free MMAE payload into the cytoplasm. The released MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately, apoptosis of the cancer cell.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Page loading... [guidechem.com]
- 7. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 8. cellmosaic.com [cellmosaic.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Characterization of ADCs with Valine-Citrulline Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small molecule drug.[1][2] The linker, which connects the antibody and the payload, is a critical component that influences the ADC's stability, efficacy, and safety.[] Valine-Citrulline (Val-Cit) linkers are among the most widely used protease-cleavable linkers in clinically approved and investigational ADCs.[4] These linkers are designed to be stable in systemic circulation but are efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[4][5] This targeted release mechanism minimizes systemic toxicity and enhances the therapeutic window.[]
The inherent heterogeneity of ADCs, arising from variations in the drug-to-antibody ratio (DAR) and the site of conjugation, necessitates a comprehensive suite of analytical methods for their characterization.[6] This document provides detailed application notes and protocols for the key analytical techniques used to characterize ADCs featuring Val-Cit linkers.
Key Analytical Attributes for ADC Characterization
A thorough characterization of an ADC with a Val-Cit linker involves the assessment of several critical quality attributes (CQAs):
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to a single antibody. DAR is a critical parameter that directly impacts the ADC's potency and potential toxicity.[2][]
-
Drug Load Distribution: The distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). A heterogeneous distribution can affect the ADC's consistency and performance.
-
Size Heterogeneity: The presence of aggregates, fragments, or other size variants, which can impact the ADC's stability, efficacy, and immunogenicity.[8]
-
Charge Heterogeneity: Variations in the charge of the ADC molecule, which can arise from the conjugation process or post-translational modifications.
-
Linker Stability and Payload Release: The stability of the Val-Cit linker in circulation and its susceptibility to enzymatic cleavage at the target site.
-
Purity: The presence of unconjugated antibody, free drug-linker, or other process-related impurities.
Analytical Methods and Protocols
A multi-faceted analytical approach is required to comprehensively characterize ADCs. The following sections detail the most critical analytical techniques and provide exemplary protocols.
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
1.1. Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR and drug load distribution of ADCs.[9] The principle of HIC is based on the separation of molecules according to their hydrophobicity. The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity, allowing for the separation of different DAR species.[9][10]
Protocol: DAR and Drug Load Distribution Analysis by HIC
Objective: To separate and quantify the different DAR species in an ADC sample.
Materials:
-
HIC column (e.g., Butyl, Phenyl)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (unconjugated mAb will elute first, followed by species with increasing DAR).
-
Calculate the percentage of each DAR species by integrating the peak areas.
-
The average DAR is calculated using the weighted average of the peak areas.[]
Data Presentation:
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 (Unconjugated mAb) | 8.5 | 10.2 |
| DAR2 | 12.1 | 35.8 |
| DAR4 | 15.3 | 40.5 |
| DAR6 | 18.2 | 11.5 |
| DAR8 | 20.7 | 2.0 |
| Average DAR | 3.9 |
1.2. Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS)
RPLC-MS is another powerful technique for DAR determination. Under reducing conditions, the ADC is separated into its light and heavy chains, and the mass of each chain is determined by MS. The number of conjugated drugs per chain can be calculated from the mass shift relative to the unconjugated chains.
Protocol: DAR Analysis by RPLC-MS (Reduced)
Objective: To determine the DAR by analyzing the light and heavy chains of the ADC.
Materials:
-
RPLC column (e.g., C4, C8)
-
LC-MS system (e.g., Q-TOF, Orbitrap)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample
Procedure:
-
Reduce the ADC sample by incubating with DTT (e.g., 10 mM DTT at 37°C for 30 minutes).
-
Inject the reduced sample into the LC-MS system.
-
Separate the light and heavy chains using a gradient elution from Mobile Phase A to Mobile Phase B.
-
Acquire the mass spectra for the eluting peaks.
-
Deconvolute the mass spectra to determine the molecular weights of the light and heavy chains with different drug loads.
-
Calculate the average DAR based on the relative abundance of the different drug-loaded chains.[2]
Data Presentation:
| Chain | Drug Load | Measured Mass (Da) | Relative Abundance (%) |
| Light Chain | 0 | 23,450 | 20 |
| Light Chain | 1 | 24,655 | 80 |
| Heavy Chain | 0 | 50,120 | 5 |
| Heavy Chain | 1 | 51,325 | 45 |
| Heavy Chain | 2 | 52,530 | 40 |
| Heavy Chain | 3 | 53,735 | 10 |
| Average DAR | 3.8 |
Size Heterogeneity Analysis
2.1. Size Exclusion Chromatography (SEC)
SEC is the primary method for quantifying aggregates and fragments in ADC preparations.[11][12] Molecules are separated based on their hydrodynamic radius, with larger molecules (aggregates) eluting first, followed by the monomer, and then smaller fragments.
Protocol: Aggregate and Fragment Analysis by SEC
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).
Materials:
-
SEC column (e.g., silica-based with hydrophilic coating)
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: Isocratic buffer (e.g., 150 mM Sodium Phosphate, pH 6.8)
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 9.2 | 2.5 |
| Monomer | 12.5 | 96.8 |
| Fragment | 15.8 | 0.7 |
Purity and Charge Heterogeneity Analysis
3.1. Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is a high-resolution technique for assessing the purity and size heterogeneity of ADCs under both non-reducing and reducing conditions.[13][14][15] It separates molecules based on their size in a sieving matrix.
Protocol: Purity Analysis by CE-SDS
Objective: To assess the purity and identify different molecular weight species.
Materials:
-
Capillary Electrophoresis system with a UV or PDA detector
-
Bare-fused silica (B1680970) capillary
-
SDS-gel buffer
-
Sample buffer containing SDS
-
Reducing agent (DTT) for reduced analysis
-
Alkylating agent (Iodoacetamide) for non-reduced analysis
-
ADC sample
Procedure:
-
Non-reduced: Mix the ADC sample with sample buffer and iodoacetamide, and incubate (e.g., 70°C for 10 minutes).
-
Reduced: Mix the ADC sample with sample buffer and DTT, and heat (e.g., 90°C for 10 minutes).
-
Fill the capillary with the SDS-gel buffer.
-
Inject the prepared sample into the capillary.
-
Apply a voltage to initiate the electrophoretic separation.
-
Detect the separated species as they pass the detector.
-
Analyze the resulting electropherogram to identify and quantify peaks corresponding to the intact ADC, fragments (e.g., light chain, heavy chain), and other impurities.[14][16]
Data Presentation:
| Condition | Species | Migration Time (min) | Peak Area (%) |
| Non-Reduced | Intact ADC (2H2L) | 10.2 | 95.3 |
| 2H1L | 9.8 | 3.1 | |
| Other Fragments | - | 1.6 | |
| Reduced | Heavy Chain | 8.5 | 48.5 |
| Light Chain | 7.2 | 49.2 | |
| Non-glycosylated Heavy Chain | 8.3 | 2.3 |
Linker Stability and Payload Release
4.1. In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker to cleavage by its target enzyme, Cathepsin B, and quantifies the rate of payload release.[4]
Protocol: Cathepsin B Cleavage Assay
Objective: To measure the rate of drug release from an ADC in the presence of Cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 5.5, with 5 mM DTT)
-
ADC sample
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS system for analysis
Procedure:
-
Pre-activate the Cathepsin B in the assay buffer.
-
Add the ADC to the activated enzyme solution to initiate the reaction.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench it with cold acetonitrile.
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Plot the percentage of released payload against time to determine the cleavage rate.
Data Presentation:
| Time (hours) | Released Payload (%) |
| 0 | 0 |
| 1 | 25.3 |
| 4 | 68.1 |
| 8 | 85.7 |
| 24 | 98.2 |
4.2. Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to predict its in vivo stability and the potential for premature drug release.[17]
Protocol: Plasma Stability Assay
Objective: To determine the stability of the ADC linker in plasma over time.
Materials:
-
Human or mouse plasma
-
ADC sample
-
Incubator at 37°C
-
Quenching and protein precipitation solution (e.g., acetonitrile)
-
LC-MS system
Procedure:
-
Add the ADC to the plasma at a final concentration (e.g., 1 mg/mL).
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96 hours), collect aliquots.
-
Immediately quench the reaction and precipitate plasma proteins with cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Calculate the half-life (t½) of the ADC in plasma.
Data Presentation:
| Time (hours) | Intact ADC Remaining (%) |
| 0 | 100 |
| 24 | 95.2 |
| 48 | 88.7 |
| 96 | 79.1 |
| Half-life (t½) | ~250 hours |
Visualization of Workflows and Pathways
Caption: Workflow for the analytical characterization of ADCs.
Caption: Intracellular pathway of ADC with a Val-Cit linker.
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. veranova.com [veranova.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 14. eag.com [eag.com]
- 15. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for MC-Val-Cit-PAB-NH-C2-NH-Boc in Targeted Cancer Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MC-Val-Cit-PAB-NH-C2-NH-Boc linker is a crucial component in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This linker system is designed to connect a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The linker's design ensures stability in systemic circulation, minimizing off-target toxicity, while enabling selective release of the cytotoxic agent within the tumor microenvironment. This targeted delivery mechanism enhances the therapeutic window of the payload, maximizing its efficacy against cancer cells while sparing healthy tissues.[1][]
The core of this linker is the Valine-Citrulline (Val-Cit) dipeptide, which is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, initiating a self-immolative cascade through the p-aminobenzyl carbamate (B1207046) (PAB) spacer, which in turn releases the active cytotoxic drug.[][4] The maleimidocaproyl (MC) group allows for stable covalent conjugation to thiol groups on the antibody, while the Boc-protected diaminoethane moiety provides a handle for the attachment of the cytotoxic payload.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing the MC-Val-Cit-PAB linker is predicated on a multi-step process that ensures targeted cell killing:
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, preventing premature release of the cytotoxic payload.[1] The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide of the linker.[]
-
Payload Release: Cleavage of the Val-Cit moiety triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[4]
-
Induction of Cell Death: The released cytotoxic agent can then exert its cell-killing effects, for instance, by inhibiting tubulin polymerization and inducing cell cycle arrest and apoptosis.[5][6]
Data Presentation
The following tables summarize representative quantitative data for Antibody-Drug Conjugates constructed using the closely related and well-documented MC-Val-Cit-PAB-MMAE linker. This data is illustrative of the performance that can be expected from ADCs utilizing the MC-Val-Cit-PAB linker system.
Table 1: In Vitro Cytotoxicity of ADCs with MC-Val-Cit-PAB-MMAE Linker
| ADC Target | Cell Line | IC50 (nM) | Reference |
| CD22 | BJAB | 3.3 | [7] |
| CD22 | WSU | 0.95 | [7] |
| CD30 (Brentuximab Vedotin) | Karpas 299 | ~0.02 - 200 (range) | [5] |
| HER2 (Trastuzumab-vcMMAE) | HER2-positive breast cancer cells | Significant cell death | [8][9] |
Table 2: In Vivo Tumor Growth Inhibition of ADCs with MC-Val-Cit-PAB-MMAE Linker
| ADC | Tumor Model | Dosing | Outcome | Reference |
| Hertuzumab-vcMMAE | NCI-N87 human gastric cancer xenografts | Single dose of 5 or 10 mg/kg | Sustained tumor inhibitory effect | [10] |
| CD13-targeted Peptide-MMAE Conjugate | HT1080 xenografts | 0.70 mg/kg of MMAE equivalent | Almost complete tumor regression | |
| Brentuximab Vedotin | Hodgkin lymphoma xenografts | Not specified | Potent antitumor efficacy | [6] |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a thiol-containing cytotoxic drug-linker construct (after deprotection of the Boc group and attachment of the drug) to a monoclonal antibody via the maleimide (B117702) group.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
MC-Val-Cit-PAB-NH-C2-NH-Drug construct with a maleimide group
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PD-10 desalting columns
-
Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
-
Quenching solution (e.g., N-acetylcysteine)
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 5-10 mg/mL in reaction buffer.
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a PD-10 desalting column equilibrated with reaction buffer.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-activated drug-linker in DMSO to a stock concentration of 10 mM.
-
Immediately add the drug-linker solution to the reduced mAb at a molar ratio of 5-10 moles of linker per mole of antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine relative to the drug-linker.
-
Incubate for 20 minutes at room temperature.
-
Purify the ADC from unconjugated drug-linker and other reagents using a PD-10 desalting column or size-exclusion chromatography (SEC), exchanging into a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the protein concentration using a BCA assay.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well clear-bottom cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC or antibody solutions to the respective wells. Include untreated control wells.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Mechanism of action of an ADC with a cleavable linker.
Caption: Experimental workflow for ADC conjugation and characterization.
Caption: Functional components of the MC-Val-Cit-PAB linker.
References
- 1. Antibody-drug conjugates for lymphoma patients: preclinical and clinical evidences [explorationpub.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Mc-Val-Cit-PAB-Cl | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Trastuzumab-monomethyl auristatin E conjugate exhibits potent cytotoxic activity in vitro against HER2-positive human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxicity and In Vivo Anti-Tumor Efficacy of CD13 Targeted Peptide-Monomethyl Auristatin E (MMAE) Conjugates [agris.fao.org]
Purifying MC-Val-Cit-PAB-Drug Conjugates: A Guide for Researchers
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Employing the MC-Val-Cit-PAB Linker System.
This document provides detailed application notes and protocols for the purification of antibody-drug conjugates (ADCs) that utilize the maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the manufacturing and characterization of ADCs.
The MC-Val-Cit-PAB linker is a crucial component in many ADCs, designed for stability in circulation and selective cleavage by lysosomal enzymes like cathepsin B within target cancer cells.[1] This targeted release of the cytotoxic payload is a cornerstone of ADC efficacy. However, the conjugation process results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibodies, free drug-linker, residual solvents, and aggregated species.[2][3] Therefore, a robust multi-step purification strategy is essential to isolate a homogeneous and clinically viable ADC product.[1]
This guide outlines the most common and effective purification techniques, including Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX). Detailed protocols, data presentation tables, and workflow diagrams are provided to facilitate practical implementation in a laboratory setting.
Key Purification Techniques and Strategies
A successful purification workflow for MC-Val-Cit-PAB-drug conjugates typically involves a combination of chromatographic and filtration methods to address the various impurities generated during the conjugation reaction.
Tangential Flow Filtration (TFF)
TFF is an essential and widely used technique in ADC manufacturing for buffer exchange, removal of small molecule impurities, and concentration of the product.[4] It is particularly effective for clearing organic solvents (e.g., DMSO, DMAc) used in the conjugation step, as well as residual unconjugated linker and cytotoxic drug.[5] The process involves the recirculation of the ADC solution across a semi-permeable membrane, where smaller molecules pass through the membrane (permeate) while the larger ADC is retained (retentate).[4]
Key applications of TFF in ADC purification:
-
Buffer Exchange (Diafiltration): Efficiently exchanges the buffer of the ADC solution to prepare it for subsequent chromatography steps or for final formulation.[4]
-
Removal of Impurities: Effectively removes unconjugated drug-linkers, organic solvents, and other small molecule process-related impurities.
-
Concentration: Concentrates the purified ADC to the desired final concentration.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique for the purification of ADCs based on the hydrophobicity of the molecules.[6][7] The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. This property allows for the separation of ADC species with different drug-to-antibody ratios (DAR), as species with higher DARs will be more hydrophobic and bind more strongly to the HIC resin.[6][] HIC is also effective in removing unconjugated antibody (DAR=0) and certain aggregates.[9]
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius.[10] In the context of ADC purification, SEC is primarily used to remove high molecular weight species (aggregates) and low molecular weight impurities such as free drug-linker.[11][12] It is a crucial step for ensuring the safety and efficacy of the final ADC product, as aggregates can be immunogenic.[12] SEC is often employed as a final polishing step.[13]
Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[14] While less common than HIC for DAR species separation of Val-Cit ADCs, IEX can be a valuable tool for removing charge variants, host cell proteins, DNA, and endotoxins.[][10] The conjugation of a drug-linker can alter the surface charge of the antibody, potentially allowing for the separation of different ADC species, although the resolution may be limited for different drug loads.[14][15] Cation exchange chromatography (CEX) in flow-through mode has been shown to be effective in removing very high molecular weight species.[16][17]
Experimental Protocols
The following protocols provide detailed methodologies for the key purification steps. These should be considered as starting points and may require optimization based on the specific antibody, drug-linker, and desired final product characteristics.
Protocol 1: Tangential Flow Filtration for Buffer Exchange and Impurity Removal
This protocol describes a general procedure for using TFF to remove organic solvents and unconjugated drug-linker, and to exchange the ADC into a buffer suitable for the subsequent HIC purification step.
Materials:
-
Crude ADC conjugation mixture
-
TFF system with a solvent-compatible membrane (e.g., Pellicon® cassettes or capsules)
-
Diafiltration Buffer (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
Target Concentration: 25 to 30 g/L
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with water and then with the diafiltration buffer.
-
Loading: Load the crude ADC solution into the TFF system.
-
Diafiltration: Perform diafiltration in constant-volume mode, where the rate of diafiltration buffer addition is equal to the permeate flow rate. A minimum of 5-7 diavolumes is typically required for efficient removal of small molecule impurities and organic solvents.
-
Concentration: After diafiltration, concentrate the ADC solution to the target concentration of 25-30 g/L. It may be necessary to over-concentrate slightly to account for any dilution during product recovery.
-
Product Recovery: Recover the concentrated and buffer-exchanged ADC from the TFF system.
Protocol 2: Hydrophobic Interaction Chromatography for DAR Species Separation
This protocol outlines the separation of ADC species with different DAR values using HIC.
Materials:
-
Buffer-exchanged ADC solution from Protocol 1
-
HIC Column (e.g., TSKgel Butyl-NPR)[1]
-
Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate (B86663) in 25 mM Potassium Phosphate, pH 7.0[1]
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) isopropanol[1]
-
HPLC or FPLC system
Procedure:
-
Sample Preparation: Adjust the ammonium sulfate concentration of the ADC sample to 0.5 M by adding a calculated volume of a high-concentration ammonium sulfate stock solution (e.g., 3.0 M).[6] Mix thoroughly and centrifuge to remove any precipitate.[6]
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of the starting mobile phase composition (e.g., a mixture of Mobile Phase A and B to achieve the initial binding conditions).
-
Sample Injection: Inject the prepared ADC sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from a high salt concentration (promoting binding) to a low salt concentration (promoting elution). For example, a linear gradient from 0% to 100% Mobile Phase B over 12-15 minutes.[1]
-
Fraction Collection: Collect fractions corresponding to the different eluting peaks (representing different DAR species).
-
Analysis: Analyze the collected fractions using methods such as UV-Vis spectroscopy, SEC, and mass spectrometry to determine the DAR and purity of each fraction.
Protocol 3: Size Exclusion Chromatography for Aggregate and Free Drug Removal
This protocol describes the use of SEC to remove aggregates and residual free drug-linker.
Materials:
-
Purified ADC fractions from Protocol 2
-
SEC Column (e.g., TSKgel G3000SWxl)[1]
-
Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95[1]
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase at the desired flow rate (e.g., 0.5 mL/min).[1]
-
Sample Injection: Inject the ADC sample onto the equilibrated column. The injection volume should be optimized to avoid column overloading.
-
Isocratic Elution: Run the column isocratically with the mobile phase for a sufficient duration to allow for the separation and elution of aggregates, the monomeric ADC, and any low molecular weight species.[1]
-
Fraction Collection: Collect the fraction corresponding to the main monomeric ADC peak.
-
Final Formulation: The purified ADC can then be buffer-exchanged into the final formulation buffer using TFF.
Data Presentation
Quantitative data from the purification process should be summarized in a clear and structured manner to allow for easy comparison and assessment of the purification efficiency.
| Purification Step | Parameter | Starting Material | In-Process Sample | Final Product |
| TFF | ADC Concentration (g/L) | |||
| % Organic Solvent | ||||
| Free Drug-Linker Level | ||||
| HIC | DAR | |||
| % DAR=0 | ||||
| % Desired DAR Species | ||||
| Yield (%) | ||||
| SEC | % Aggregates | |||
| % Monomer | ||||
| Free Drug-Linker Level | ||||
| Yield (%) | ||||
| Overall Process | Overall Yield (%) | - | - | |
| Purity (%) | ||||
| Endotoxin (EU/mg) | - | - |
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the logical sequence of the purification process.
Caption: A typical workflow for the purification of MC-Val-Cit-PAB-drug conjugates.
Caption: Principle of HIC separation for different DAR species of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Impurity Analysis of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 3. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 4. HOLVES丨Synergy between bioreactor and tangential flow filtration system in antibody drug production [bjholves.com]
- 5. adcreview.com [adcreview.com]
- 6. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 16. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Antibody-Drug Conjugate (ADC) Stability in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The stability of these complex biomolecules in systemic circulation is a critical quality attribute that directly impacts their efficacy and safety.[1][2] Instability in human plasma can lead to premature release of the cytotoxic payload, resulting in off-target toxicity and reduced therapeutic index.[2][3] Therefore, a thorough evaluation of ADC stability in human plasma is a crucial step in the preclinical development and optimization of these drugs.[4][5][6]
These application notes provide detailed protocols for assessing the stability of ADCs in human plasma, focusing on key parameters such as drug-to-antibody ratio (DAR) maintenance, payload release, and aggregation. The methodologies described primarily leverage liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity and specificity in characterizing these complex molecules.[1][7][8]
Key Stability Parameters to Assess
A comprehensive assessment of ADC stability in plasma involves monitoring several key parameters over time:
-
Average Drug-to-Antibody Ratio (DAR): A decrease in the average DAR indicates deconjugation of the payload from the antibody.[9][10]
-
Free Payload Concentration: Quantification of the released cytotoxic drug in plasma is essential for understanding potential off-target toxicities.[9][11][12]
-
ADC Aggregation: Formation of high molecular weight species can impact efficacy and immunogenicity.[13][14]
-
Metabolism of the ADC: Characterization of catabolites and biotransformations of the ADC in plasma provides insights into its clearance and potential liabilities.[15]
Experimental Workflow Overview
The general workflow for assessing ADC stability in human plasma involves incubating the ADC in plasma at 37°C, collecting samples at various time points, processing the samples to isolate the ADC or released payload, and analyzing the samples using appropriate analytical techniques.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 3. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolic Stability Evaluation of ADCs in Plasma and Whole Blood - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. ADC Plasma Stability Assay [iqbiosciences.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of Boc protecting group in multi-step ADC synthesis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The synthesis of these complex molecules is a multi-step process that requires precise control over reactive functional groups. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of peptide-based linkers and the modification of cytotoxic payloads used in ADCs. Its widespread use stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1]
This document provides detailed application notes and protocols for the use of the Boc protecting group in the multi-step synthesis of a linker-payload conjugate, specifically focusing on the widely used valine-citrulline (vc) peptide linker attached to the potent cytotoxic agent, monomethyl auristatin E (MMAE). This linker-drug conjugate is a key component of the FDA-approved ADC, Brentuximab vedotin (ADCETRIS®).
Core Application: Synthesis of the vc-PABC-MMAE Drug-Linker
The synthesis of the maleimidocaproyl-valine-citrulline-p-aminobenzyl-MMAE (mc-vc-PABC-MMAE) conjugate is a prime example of the utility of the Boc protecting group. The primary amine on the valine residue must be protected to ensure selective peptide bond formation with citrulline. The Boc group is the protecting group of choice for this transformation.
Logical Workflow for Drug-Linker Synthesis
The overall synthesis can be broken down into several key stages, each relying on the strategic use of protecting groups.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ADC Aggregation with Hydrophobic Val-Cit Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Antibody-Drug Conjugates (ADCs) featuring hydrophobic valine-citrulline (Val-Cit) linkers. Our goal is to provide practical guidance to help you prevent and mitigate ADC aggregation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for ADCs with Val-Cit linkers?
A1: The primary cause of aggregation for ADCs featuring Val-Cit linkers is the increased hydrophobicity of the entire molecule after conjugation.[1][2][3] This is due to a combination of factors:
-
Hydrophobic Linker and Payload: The Val-Cit linker itself, often paired with a p-aminobenzylcarbamate (PABC) self-immolative spacer and a hydrophobic cytotoxic payload like monomethylauristatin E (MMAE), significantly increases the overall hydrophobicity of the antibody.[2][3][4]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR leads to a greater number of hydrophobic molecules attached to the antibody, which in turn increases the propensity for aggregation.[1][2][5] ADCs with higher DARs often show increased rates of aggregation and precipitation.[1]
-
Conformational Changes: The attachment of these hydrophobic entities can induce conformational changes in the antibody, exposing hydrophobic regions that are normally buried within the protein's structure.[1] This altered surface hydrophobicity can promote protein-protein interactions, leading to the formation of aggregates.[1][5]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A2: The Drug-to-Antibody Ratio (DAR) is a critical factor influencing ADC aggregation. Generally, a higher DAR correlates with an increased tendency for aggregation.[1][2] This is because each conjugated drug-linker adds to the overall hydrophobicity of the ADC. For stochastically conjugated ADCs, an average DAR of 2 to 4 is often targeted to balance potency with acceptable levels of aggregation and favorable pharmacokinetic properties.[4][6] Site-specific conjugation methods can achieve more homogeneous DARs, which may help in controlling aggregation.[7] Studies have shown that it can be difficult to achieve high DARs with Val-Cit linkers due to precipitation and aggregation issues.[8]
Q3: What are some alternative linker strategies to mitigate aggregation?
A3: To counteract the hydrophobicity-driven aggregation of Val-Cit linkers, several alternative strategies can be employed:
-
Hydrophilic Linkers: Incorporating hydrophilic components into the linker design is a common and effective approach. This can be achieved by:
-
Alternative Dipeptides: Replacing the Val-Cit dipeptide with a less hydrophobic alternative, such as Val-Ala, can lead to reduced aggregation, especially with lipophilic payloads.[8]
Q4: What analytical techniques are recommended for detecting and quantifying ADC aggregation?
A4: A multi-pronged approach using orthogonal analytical techniques is recommended for the comprehensive characterization of ADC aggregation.[14] Key methods include:
-
Size-Exclusion Chromatography (SEC): This is the most widely used method for separating and quantifying monomers, dimers, and higher molecular weight (HMW) aggregates based on their hydrodynamic radius.[1][7][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and is particularly useful for determining the drug-to-antibody ratio (DAR) distribution.[16][17][18][19] Since aggregation is often driven by hydrophobicity, HIC can provide valuable insights into the aggregation propensity of different ADC species.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering detailed qualitative and quantitative information about the composition and aggregation state of ADCs.[1]
-
Dynamic Light Scattering (DLS): DLS is a technique used to measure the size distribution of particles in a solution and can be employed to detect the presence of aggregates.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting aggregation issues during the preparation and handling of ADCs with Val-Cit linkers.
Problem 1: Significant aggregation is observed immediately after the conjugation reaction.
This is a common issue that can arise from the conjugation process itself. The following workflow can help identify and resolve the root cause.
-
Possible Cause: Suboptimal reaction conditions such as pH, temperature, or the concentration of organic co-solvent (e.g., DMSO) used to dissolve the drug-linker. Aggregation can be more pronounced at a pH near the antibody's isoelectric point.[20]
-
Solution:
-
Review Conjugation Chemistry: Ensure that the pH of the reaction buffer is appropriate for the conjugation chemistry being used and is not close to the isoelectric point of the antibody.
-
Optimize Co-solvent Concentration: Minimize the amount of organic co-solvent to the lowest effective concentration, as high concentrations can promote protein denaturation and aggregation.
-
Consider Solid-Phase Conjugation: Immobilizing the antibody on a solid support, such as an affinity resin, during conjugation can prevent intermolecular aggregation.[1][20]
-
Problem 2: ADC appears stable after purification but aggregates during storage or after freeze-thaw cycles.
This indicates a formulation or storage stability issue.
-
Possible Cause: The formulation buffer is not adequately stabilizing the ADC, or the storage conditions are inappropriate. Freeze-thaw cycles and mechanical stress can be particularly detrimental.[6]
-
Solution:
-
Formulation Optimization:
-
pH and Buffer System: Screen a range of pH values and buffer systems to find the optimal conditions for ADC stability.
-
Excipients: Incorporate stabilizing excipients such as sugars (e.g., sucrose, trehalose), surfactants (e.g., polysorbate 20/80), and amino acids (e.g., arginine, glycine) to reduce non-specific interactions and prevent aggregation.[4]
-
-
Storage and Handling:
-
Temperature: Store the ADC at the recommended temperature.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by aliquoting the ADC into single-use volumes.
-
Lyophilization: For long-term storage, consider lyophilizing the ADC, as this can significantly improve its stability.[4]
-
-
Data Summary Tables
Table 1: Impact of Linker Type on ADC Aggregation
| Linker Type | Key Feature | Impact on Aggregation | Reference |
| Val-Cit | Standard dipeptide, hydrophobic | High propensity for aggregation, especially at high DARs. | [2][8] |
| Val-Ala | Less hydrophobic dipeptide | Shows less aggregation in high DAR constructs compared to Val-Cit. | [8] |
| PEGylated Linkers | Contains polyethylene glycol chains | Reduces hydrophobicity and decreases the tendency to aggregate. | [1][9] |
| Glutamate-Containing | Incorporates hydrophilic glutamic acid | Addresses hydrophobicity-induced aggregation. | [2][11] |
| β-Glucuronide | Hydrophilic alternative to Val-Cit | Can mitigate aggregation issues, even with lipophilic payloads. | [12][13] |
Experimental Protocols
Protocol 1: General Method for Size-Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol provides a general framework for analyzing ADC aggregation using SEC. Optimization of specific parameters may be required for different ADCs.
-
Objective: To separate and quantify the monomer, dimer, and higher molecular weight (HMW) species of an ADC.
-
Instrumentation: An HPLC or UHPLC system with a UV detector.
-
Column: A suitable SEC column, such as a TSKgel G3000SWxl or an Agilent AdvanceBio SEC.[4][21]
-
Mobile Phase: A buffered saline solution, for example, 150 mM sodium phosphate, pH 7.0. It is sometimes necessary to add a low concentration of an organic solvent (e.g., isopropanol) to the mobile phase to minimize secondary hydrophobic interactions between the ADC and the stationary phase.[22][23]
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min for HPLC or 0.2 - 0.4 mL/min for UHPLC.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to HMW species, monomer, and any fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: General Method for Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Profiling
This protocol outlines a general method for HIC analysis, which is often used to determine the distribution of different drug-loaded species in an ADC preparation.
-
Objective: To separate ADC species based on their hydrophobicity, providing a profile of the drug-to-antibody ratio (DAR) distribution.
-
Instrumentation: An HPLC system, preferably a bio-inert system to handle high salt concentrations.[19]
-
Column: A HIC column, such as a Butyl-NPR or similar.[24]
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.[24]
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0.[24]
-
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.[24]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The resulting chromatogram will show a series of peaks, each corresponding to an ADC species with a different number of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.). The relative area of each peak can be used to calculate the average DAR.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biopharmaspec.com [biopharmaspec.com]
- 15. Tips To Improve Size Exclusion Chromatography For mAbs And ADCs [pharmaceuticalonline.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 19. agilent.com [agilent.com]
- 20. pharmtech.com [pharmtech.com]
- 21. agilent.com [agilent.com]
- 22. lcms.cz [lcms.cz]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MC-Val-Cit-PAB Linker Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the conjugation of the MC-Val-Cit-PAB linker to antibodies or other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the MC-Val-Cit-PAB linker and what are the functions of its components?
A1: The MC-Val-Cit-PAB linker is a critical component in the construction of Antibody-Drug Conjugates (ADCs). It is a cleavable linker system designed to be stable in circulation and release its cytotoxic payload within target cells.[1][2] Its components are:
-
MC (Maleimidocaproyl): This group contains a maleimide (B117702) moiety that reacts with free thiol groups (sulfhydryls) on the antibody, typically generated by reducing interchain disulfide bonds, to form a stable covalent bond.[3]
-
Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2][3] This enzymatic cleavage is the primary mechanism for payload release.
-
PAB (p-aminobenzylcarbamate): This self-immolative spacer connects the dipeptide to the drug.[3] Once the Val-Cit sequence is cleaved by Cathepsin B, the PAB group spontaneously decomposes to release the active drug.[2]
Q2: What are the key reaction parameters to consider when optimizing conjugation?
A2: Successful conjugation of the MC-Val-Cit-PAB linker depends on several critical parameters. These include the molar ratio of linker-drug to the antibody, the pH of the reaction buffer, incubation time, and temperature. Careful optimization of these factors is essential to achieve the desired drug-to-antibody ratio (DAR) and minimize aggregation.[4]
Q3: How can I determine the drug-to-antibody ratio (DAR) of my conjugate?
A3: The average DAR and the distribution of drug-loaded species are critical quality attributes of an ADC. Several analytical techniques can be used for this purpose:
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the increased hydrophobicity conferred by the conjugated drug-linker. It can resolve species with different numbers of conjugated drugs.[4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used to determine the DAR.[6]
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug, the average DAR can be estimated.[5][6]
-
Mass Spectrometry (MS): Techniques like LC-MS can provide precise mass measurements of the intact ADC, allowing for the determination of the DAR and the identification of different drug-loaded species.[6][7]
Q4: Why is my ADC showing instability in mouse plasma but is stable in human plasma?
A4: The Val-Cit dipeptide in the linker can be susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma.[8][9] This can lead to premature drug release and off-target toxicity in preclinical mouse models.[8] Human plasma does not contain this enzyme, which explains the observed stability difference. To address this, linker modifications, such as introducing a glutamic acid residue to create a Glu-Val-Cit linker, have been shown to reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the MC-Val-Cit-PAB linker conjugation process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug-to-Antibody Ratio (DAR) | 1. Incomplete reduction of antibody disulfide bonds.2. Insufficient molar excess of the linker-drug.3. Hydrolysis of the maleimide group on the linker. | 1. Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time. Ensure complete removal of the reducing agent before adding the linker-drug.[4]2. Increase the molar ratio of the linker-drug to the antibody. A typical starting point is a 5-8 fold molar excess.[4]3. Prepare the linker-drug solution immediately before use. Ensure the reaction pH is maintained between 6.5 and 7.5 to favor the maleimide-thiol reaction over hydrolysis.[4] |
| High Drug-to-Antibody Ratio (DAR > 4 for cysteine conjugation) | 1. Excessive reduction of antibody disulfide bonds, leading to the reduction of hinge and potentially intramolecular disulfides.2. High molar excess of the linker-drug. | 1. Decrease the concentration of the reducing agent or shorten the reduction time. A TCEP to antibody molar ratio of 2.5-3.5:1 is a good starting point for a target DAR of ~4.[4]2. Reduce the molar ratio of the linker-drug to the antibody.[4] |
| Significant Aggregation of the ADC | 1. High DAR, leading to increased hydrophobicity from the linker-drug.[10]2. Suboptimal buffer conditions (e.g., pH, ionic strength).3. Instability of the antibody under the reaction conditions. | 1. Aim for a lower, more homogeneous DAR by optimizing the reduction and conjugation steps.[10]2. Ensure the reaction buffer has an appropriate pH (typically 6.5-7.5) and ionic strength. Consider adding excipients like polysorbate to reduce aggregation.3. Characterize the stability of the unconjugated antibody under the planned reaction conditions.4. Use purification methods like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove aggregates.[4] |
| Product Heterogeneity | 1. Inconsistent reduction of disulfide bonds.2. Partial conjugation or side reactions. | 1. Ensure precise control over the amount of reducing agent, reaction time, and temperature.[4]2. Ensure efficient mixing during the conjugation step. The reaction can be quenched with an excess of a thiol-containing reagent like N-acetylcysteine to consume unreacted maleimide groups.[1] |
| Premature Drug Release in Preclinical Models | 1. Cleavage of the Val-Cit linker by non-target proteases in certain animal models (e.g., mouse carboxylesterase).[8] | 1. Conduct in vitro plasma stability assays to confirm the cause.[8]2. Consider linker modifications, such as using a Glu-Val-Cit linker, which has shown increased stability in mouse plasma.[8]3. Evaluate alternative linker technologies if the instability cannot be resolved.[8] |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Purified monoclonal antibody in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP solution)
-
Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Desalting columns
Procedure:
-
Buffer Exchange: If the antibody is not in the recommended reaction buffer, perform a buffer exchange using a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL) with the reaction buffer.
-
Addition of Reducing Agent: Add the calculated amount of TCEP solution to the antibody to achieve the desired molar ratio (e.g., 2.5-3.5 moles of TCEP per mole of antibody for a target DAR of ~4).[4]
-
Incubation: Incubate the reaction at 37°C for 60-90 minutes with gentle mixing.[4]
-
Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the reaction buffer. This step is critical to prevent quenching of the maleimide-activated linker-drug.[1]
Protocol 2: Conjugation Reaction
This protocol details the conjugation of the maleimide-activated MC-Val-Cit-PAB-drug to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
MC-Val-Cit-PAB-drug, dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction Buffer (as above)
-
Quenching reagent (e.g., N-acetylcysteine solution, optional)
Procedure:
-
Reagent Preparation: Dissolve the MC-Val-Cit-PAB-drug in a suitable solvent like DMSO to create a stock solution immediately before use.[4]
-
Addition of Linker-Drug: Add the calculated volume of the linker-drug stock solution to the reduced antibody to achieve the desired molar excess (e.g., 7:1 linker-drug to antibody).[4] The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid antibody denaturation.[4]
-
Incubation: Incubate the reaction at room temperature (or 4°C to slow down hydrolysis) for 1-2 hours with gentle mixing.[4] Protect the reaction from light.[1]
-
Quenching (Optional): To stop the reaction, add an excess of a quenching reagent like N-acetylcysteine to react with any remaining maleimide groups.[4] Incubate for an additional 15-20 minutes.
-
Purification: Purify the resulting ADC from unreacted linker-drug and other small molecules using a desalting column, dialysis, or tangential flow filtration. Further purification to remove aggregates or species with different DARs can be achieved using SEC or HIC.[4]
Visualizations
Caption: Experimental workflow for ADC conjugation.
Caption: Structure of the MC-Val-Cit-PAB linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Mc-Val-Cit-PABC-PNP Enzyme Cleavable Linker for ADC - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Premature Linker Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to premature linker cleavage in systemic circulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature linker cleavage in systemic circulation?
Premature linker cleavage is a multifactorial issue primarily driven by:
-
Enzymatic Degradation: Enzymes present in the blood, such as esterases, proteases, and reductases, can recognize and cleave susceptible linkers. For instance, peptide linkers can be cleaved by proteases, while ester-based linkers are vulnerable to esterases.
-
Chemical Instability: The physiological pH of blood (approximately 7.4) can lead to the hydrolysis of certain chemically labile linkers, such as hydrazones.
-
Redox Environment: The redox potential in the plasma can lead to the cleavage of sensitive linkers, like disulfide bonds, which are designed to be cleaved in the reducing environment of the cell cytoplasm.
Q2: What are the consequences of premature linker cleavage?
Premature cleavage of the linker can lead to several adverse outcomes:
-
Off-target Toxicity: The early release of the cytotoxic payload can damage healthy tissues, leading to systemic toxicity.
-
Reduced Therapeutic Efficacy: If the drug is released before reaching the target site, its concentration at the site of action will be suboptimal, reducing the therapeutic effect.
-
Altered Pharmacokinetics: Premature cleavage can alter the pharmacokinetic profile of the drug conjugate, leading to rapid clearance and reduced half-life.
Q3: How do I choose the right linker for my drug conjugate?
The choice of linker depends on several factors, including the drug, the targeting moiety, and the desired release mechanism. A key consideration is the balance between stability in circulation and efficient cleavage at the target site.
-
Cleavable Linkers: These are designed to be cleaved by specific stimuli present at the target site, such as low pH (acid-labile linkers like hydrazones) or high concentrations of specific enzymes (peptide linkers).
-
Non-Cleavable Linkers: These linkers are more stable in circulation and release the drug upon degradation of the entire conjugate within the lysosome of the target cell.
Troubleshooting Guide
Issue 1: My antibody-drug conjugate (ADC) shows high systemic toxicity and low efficacy in vivo.
This could be a strong indicator of premature linker cleavage.
Troubleshooting Steps:
-
Assess Linker Stability in Plasma: Conduct an in vitro plasma stability assay to determine the rate of drug release in plasma from your target species (e.g., mouse, human).
-
Analyze Metabolites: Perform metabolite identification studies to confirm if the free drug is being released in the systemic circulation.
-
Re-evaluate Linker Chemistry: If premature cleavage is confirmed, consider redesigning the linker.
-
For peptide linkers , consider flanking the cleavage site with sterically hindering amino acids to reduce susceptibility to plasma proteases.
-
For acid-labile linkers , consider incorporating features that increase their stability at neutral pH.
-
For disulfide linkers , consider introducing steric hindrance near the disulfide bond to slow down the rate of reduction in plasma.
-
Issue 2: My in vitro plasma stability assay shows rapid drug release.
This confirms that the linker is unstable in plasma.
Troubleshooting Steps:
-
Inhibit Specific Enzymes: To identify the class of enzymes responsible for cleavage, run the plasma stability assay in the presence of specific enzyme inhibitors (e.g., protease inhibitors, esterase inhibitors).
-
Compare Different Plasma Sources: Evaluate the stability in plasma from different species to identify potential species-specific differences in enzymatic activity.
-
Modify the Linker: Based on the identified cause of instability, modify the linker to enhance its stability. For example, if esterases are the cause, consider replacing an ester bond with a more stable amide bond.
Data Summary
Table 1: Comparative Plasma Stability of Different Linker Types
| Linker Type | Cleavage Mechanism | Half-life in Human Plasma (Approx.) | Key Considerations |
| Hydrazone | pH-sensitive (acid-labile) | Variable (minutes to hours) | Stability is highly dependent on the specific chemical structure. |
| Disulfide | Reduction | Hours to days | Stability can be modulated by steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Protease-mediated (Cathepsin B) | > 100 hours | Generally stable in circulation, but can be susceptible to other proteases. |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | Very long | Drug is released after internalization and lysosomal degradation of the ADC. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a drug conjugate in plasma.
Materials:
-
Drug conjugate stock solution
-
Control plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., acetonitrile (B52724) with internal standard)
-
LC-MS/MS system
Methodology:
-
Incubate the drug conjugate in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a sample of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution to precipitate plasma proteins and stop the reaction.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact drug conjugate and any released free drug.
-
Calculate the half-life of the drug conjugate in plasma.
Visualizations
Caption: Workflow for an in vitro plasma stability assay.
Caption: Problem-Consequence-Solution relationship for premature linker cleavage.
Technical Support Center: Enhancing Maleimide-Thiol Bond Stability
Welcome to the technical support center for maleimide-thiol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the maleimide-thiol bond.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability in maleimide-thiol conjugates?
A1: The principal cause of instability in the thiosuccinimide linkage formed by the maleimide-thiol reaction is its susceptibility to a retro-Michael reaction. This reaction is reversible and can lead to the exchange of the maleimide-conjugated molecule with other thiol-containing molecules present in the environment, such as glutathione (B108866) in plasma.[1][2][3] This deconjugation can result in the premature release of a drug from an antibody-drug conjugate (ADC), leading to off-target toxicity and reduced efficacy.[2] Another factor is the hydrolysis of the maleimide (B117702) ring itself before conjugation, which renders it unreactive to thiols.[4][5]
Q2: How does pH affect the stability and specificity of the maleimide-thiol reaction?
A2: The pH of the reaction buffer is a critical parameter. The optimal pH range for a specific and efficient maleimide-thiol conjugation is between 6.5 and 7.5.[4] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while side reactions with other nucleophilic groups like amines (e.g., lysine (B10760008) residues) are minimized.[4] At pH values above 7.5, the reaction with amines becomes more prominent. Below pH 6.5, the rate of the desired thiol reaction decreases significantly.[4] Furthermore, at physiological or higher pH, conjugates with an N-terminal cysteine can undergo a side reaction to form a more stable thiazine (B8601807) structure.[6][7]
Q3: What are "next-generation maleimides" (NGMs) and how do they improve stability?
A3: Next-generation maleimides are chemically modified maleimides designed to overcome the instability of traditional maleimide-thiol conjugates. A prominent example is the use of dibromomaleimides (DBMs) which can re-bridge reduced disulfide bonds in proteins like antibodies.[8][9] These reagents react efficiently with both thiols of a reduced disulfide bond, creating a stable, covalent bridge.[8][9] This approach not only enhances stability by preventing the retro-Michael reaction but also allows for the generation of more homogeneous and site-specific conjugates.[8][10][11]
Q4: Can the stability of a conventional maleimide-thiol bond be enhanced post-conjugation?
A4: Yes, the stability of the thiosuccinimide linkage can be significantly improved through hydrolysis of the succinimide (B58015) ring.[12][13][14] The resulting ring-opened succinamic acid thioether is resistant to the retro-Michael reaction and subsequent thiol exchange.[3][13][15] This hydrolysis can be promoted by incubating the conjugate at a slightly basic pH or by using "self-hydrolyzing" maleimides that have neighboring basic amino groups to catalyze the intramolecular ring-opening.[14][15] Another strategy involves the transcyclization of the initial adduct, particularly when using a peptide with an N-terminal cysteine, to form a more stable six-membered thiazine ring.[1][6][16]
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency
-
Possible Cause: Oxidation of thiol groups.
-
Troubleshooting Steps:
-
Ensure that your protein or peptide has been adequately reduced to generate free thiols. Use a sufficient excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).[4]
-
If using DTT, it must be removed before adding the maleimide reagent, as it will compete for reaction. TCEP does not require removal.[4]
-
Degas buffers to remove dissolved oxygen, which can promote thiol oxidation.[4]
-
Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions that can catalyze oxidation.[4]
-
Quantify the number of free thiols before conjugation using Ellman's reagent (DTNB) to confirm the availability of reactive sites.[4]
-
-
-
Possible Cause: Hydrolysis of the maleimide reagent.
-
Troubleshooting Steps:
-
Prepare stock solutions of maleimide reagents in an anhydrous solvent like DMSO or DMF and store them protected from moisture.[4]
-
Avoid prolonged storage of maleimide reagents in aqueous buffers. If aqueous storage is necessary, use a slightly acidic pH (6.0-6.5) and store at 4°C for a limited time.[4]
-
-
-
Possible Cause: Incorrect reaction pH.
-
Troubleshooting Steps:
-
Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5 for efficient and specific conjugation.[4]
-
-
Problem 2: Premature Cleavage of the Conjugate (Deconjugation)
-
Possible Cause: Retro-Michael reaction leading to thiol exchange.
-
Troubleshooting Steps:
-
Induce Hydrolysis: After the initial conjugation, incubate the conjugate in a buffer at a slightly elevated pH (e.g., pH 8.5-9.0) for a few hours to promote the hydrolysis of the thiosuccinimide ring. Monitor the conversion to the more stable, ring-opened form by LC-MS.[15]
-
Utilize N-terminal Cysteine: If your design allows, use a peptide with an N-terminal cysteine. After conjugation, extend the incubation time in a buffered solution (pH 7.4) to facilitate the transcyclization to a more stable thiazine structure.[1][16]
-
Switch to a Next-Generation Maleimide: For future experiments, consider using a more stable linker technology, such as dibromomaleimides for disulfide bridging, which are inherently more resistant to deconjugation.[8][9]
-
-
Problem 3: Presence of Unexpected Side Products
-
Possible Cause: Reaction with other nucleophiles.
-
Troubleshooting Steps:
-
Ensure the reaction pH is below 7.5 to minimize the reaction of the maleimide with primary amines, such as those on lysine residues.[4]
-
-
-
Possible Cause: Thiazine rearrangement with N-terminal cysteine.
Quantitative Data Summary
Table 1: Stability of Maleimide-Thiol Adducts Under Various Conditions
| Conjugate Type | Condition | Half-life / Conversion | Reference |
| N-ethylmaleimide-4-mercaptophenylacetic acid | Incubated with glutathione | 20-80 hours (half-life of conversion) | [3] |
| N-ethylmaleimide-N-acetylcysteine | Incubated with glutathione | 20-90% conversion | [3] |
| Oxaliplatin(IV)-thiosuccinimide | 10-fold excess GSH, PB (100 mM, pH 7.4), 25°C | ~15% conversion to GSH adduct after 25 hours | [1] |
| Maleimide-alkylated peptides | Common proteomic sample preparation | Up to 90% signal converted to oxidized or hydrolyzed forms | [5] |
| Thiazine linker conjugate | In presence of glutathione | Over 20 times less susceptible to adduct formation than thioether | [6] |
| Ring-opened N-substituted succinimide thioethers | - | > 2 years (half-life) | [15] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Dissolve the protein or peptide in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES, Tris).[17]
-
If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[4] If using DTT, it must be removed via a desalting column or buffer exchange before proceeding.[4]
-
-
Preparation of Maleimide Reagent:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[4]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[4]
-
Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable method to remove unreacted reagents.[4]
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Perform Conjugation: Follow steps 1-3 of the "General Maleimide-Thiol Conjugation" protocol.
-
Purification: Purify the initial conjugate to remove excess maleimide and other reagents.
-
Hydrolysis:
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer.
-
Incubate at room temperature or 37°C for 2-4 hours.
-
Monitor the conversion to the ring-opened form using LC-MS.
-
-
Final Purification: Re-purify the hydrolyzed conjugate to remove any byproducts and exchange the buffer to a desired formulation buffer.
Visualizations
Caption: Instability pathway of the maleimide-thiol adduct via the retro-Michael reaction.
Caption: Key strategies to enhance the stability of maleimide-thiol conjugates.
Caption: A logical workflow for troubleshooting low maleimide-thiol conjugation efficiency.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creativepegworks.com [creativepegworks.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. lumiprobe.com [lumiprobe.com]
Technical Support Center: Control and Achievement of Desired Drug-to-Antibody Ratio (DAR)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling and achieving a desired drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
A1: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute for an ADC because it directly influences the therapeutic window, impacting its efficacy, safety, pharmacokinetics (PK), and toxicity.[2] An optimal DAR ensures a balance between delivering a potent cytotoxic payload to the target cells and minimizing off-target toxicity.[3][4]
Q2: What are the common conjugation strategies to control DAR?
A2: There are two main strategies for conjugating drugs to antibodies:
-
Stochastic (Random) Conjugation: This traditional method involves the random attachment of drug-linkers to available amino acid residues on the antibody, most commonly lysines or cysteines (from reduced interchain disulfides).[5] This approach often results in a heterogeneous mixture of ADC species with a range of DAR values (e.g., 0 to 8).[2][6]
-
Site-Specific Conjugation: This more advanced approach involves modifying the antibody to create specific conjugation sites.[1] This can be achieved through genetic engineering to introduce reactive cysteine residues (e.g., THIOMABs), incorporate unnatural amino acids, or utilize enzymatic conjugation methods.[1][6] Site-specific conjugation produces a more homogeneous ADC with a precisely controlled DAR, leading to improved pharmacokinetics and a better safety profile.[1][7]
Q3: How does the choice of linker and payload affect DAR?
A3: The properties of the linker and payload significantly influence the achievable DAR and the overall characteristics of the ADC.
-
Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, especially at higher DAR values.[8] This can result in faster clearance from circulation and reduced efficacy.[8][9] Using hydrophilic linkers (e.g., with PEG spacers) or more hydrophilic payloads can mitigate this issue and allow for the generation of stable, high-DAR ADCs.[8]
-
Linker Chemistry: The type of chemical reaction used for conjugation (e.g., maleimide-thiol, NHS ester-amine) and the linker's stability are crucial.[10][11] The linker must be stable in circulation to prevent premature drug release but allow for efficient cleavage at the target site.[12]
Q4: What are the primary analytical methods for measuring DAR?
A4: Several analytical techniques are used to determine the average DAR and the distribution of different DAR species. The choice of method depends on the ADC's characteristics and the stage of development.[13][14]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for separating ADC species with different DARs based on their hydrophobicity.[13][14] It is particularly useful for cysteine-conjugated ADCs and provides information on the distribution of different drug-loaded species.[13]
-
Reversed-Phase Liquid Chromatography (RPLC): RPLC is another chromatographic method used for DAR analysis.[13] It often involves reducing the ADC to separate the light and heavy chains, allowing for the determination of the drug load on each chain.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the molecular weights of the different ADC species, allowing for accurate DAR determination and identification of conjugation sites.[2][4]
-
UV/Vis Spectroscopy: This is a simpler and more convenient method for estimating the average DAR, provided the drug and antibody have distinct maximum absorbance wavelengths.[13][] However, it does not provide information on the distribution of DAR species.[3]
Troubleshooting Guides
Issue: Higher than Expected DAR
Q: My conjugation reaction resulted in a higher average DAR than intended. What are the potential causes and how can I troubleshoot this?
A: A higher than expected DAR can lead to issues such as aggregation, increased clearance, and higher toxicity.[9] Here are the common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Excessive Molar Ratio of Drug-Linker | Carefully control the stoichiometry of the reaction. Reduce the molar equivalents of the drug-linker added to the antibody.[1] Perform titration experiments to determine the optimal ratio for your specific antibody and drug-linker. |
| Over-reduction of Disulfide Bonds (Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the reduction time and temperature to control the number of available thiol groups.[17] |
| Non-specific Binding of Drug-Linker | Ensure the purity of the antibody and drug-linker. Use a suitable quenching agent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups after the desired reaction time.[18] |
| Inaccurate Concentration Measurement | Verify the concentration of both the antibody and the drug-linker stock solutions using reliable methods (e.g., UV-Vis spectroscopy with appropriate extinction coefficients).[19] |
Issue: Lower than Expected DAR
Q: I am consistently getting a lower DAR than my target. What could be going wrong and what steps can I take to improve it?
A: A low DAR can result in reduced potency of the ADC.[3] The following are common reasons for a low DAR and how to address them:
| Potential Cause | Troubleshooting Steps |
| Insufficient Molar Ratio of Drug-Linker | Increase the molar equivalents of the drug-linker in the conjugation reaction.[19] |
| Incomplete Antibody Reduction (Cysteine Conjugation) | Increase the concentration of the reducing agent, extend the incubation time, or increase the temperature of the reduction step.[20] Ensure the reducing agent is fresh and active. |
| Suboptimal Reaction Conditions | Optimize the pH, temperature, and reaction time for the conjugation step. The optimal pH for thiol-maleimide conjugation is typically between 6.5 and 7.5.[20] |
| Hydrolysis or Inactivity of Drug-Linker | Ensure proper storage and handling of the drug-linker to prevent degradation.[19] Use a fresh batch if degradation is suspected. |
| Interfering Buffer Components | Buffers containing primary amines (e.g., Tris) can interfere with NHS-ester chemistry.[10] Ensure the conjugation buffer is free of interfering substances by performing a buffer exchange.[19] |
Issue: Broad DAR Distribution and High Heterogeneity
Q: My ADC preparation shows a very broad distribution of DAR species. How can I achieve a more homogeneous product?
A: A heterogeneous ADC mixture can lead to batch-to-batch variability and a less predictable in vivo performance.[6]
| Potential Cause | Troubleshooting Steps |
| Stochastic Conjugation Chemistry | For lysine (B10760008) conjugation, which targets multiple available lysine residues, heterogeneity is inherent. For cysteine conjugation, precise control over the reduction step is crucial to limit the number of reactive sites. |
| Lack of Precise Control Over Reaction Parameters | Strictly control and monitor reaction parameters such as pH, temperature, and reaction time to ensure reproducibility.[19] |
| Variability in Starting Materials | Ensure consistent quality and purity of the antibody and drug-linker for each batch.[19] |
| Suboptimal Purification | Optimize the purification method (e.g., HIC, SEC) to isolate a more homogeneous population of ADC species. This may involve collecting narrower fractions. |
| Consider Site-Specific Conjugation | For the highest level of homogeneity, explore site-specific conjugation technologies.[1] |
Quantitative Data Summary
Table 1: Comparison of Common DAR Measurement Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths.[] | Average DAR.[3] | Simple, convenient, and rapid.[13] | Does not provide DAR distribution; requires distinct absorbance maxima for drug and antibody; susceptible to interference from free drug.[3][5] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity.[13] | Average DAR and DAR distribution.[14] | Mild conditions that preserve the native protein structure.[14] | Low resolution; highly hydrophobic species may not elute properly.[21] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules based on polarity.[13] | Average DAR and DAR distribution (often after reduction).[15] | Compatible with mass spectrometry.[3] | Denaturing conditions can alter the ADC structure.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules by chromatography and measures their mass-to-charge ratio.[2] | Average DAR, DAR distribution, and conjugation site identification.[4] | High accuracy and detailed structural information.[12] | Requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation to Achieve a Target DAR of 4
This protocol provides a general method for conjugating a maleimide-containing drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.
1. Antibody Preparation:
- Start with a purified antibody solution (e.g., 5-10 mg/mL) in a suitable buffer such as Phosphate Buffered Saline (PBS), pH 7.4.
- If the buffer contains interfering substances, perform a buffer exchange into the reaction buffer.
2. Antibody Reduction:
- To achieve a target DAR of 4, the goal is to reduce two of the four interchain disulfide bonds, yielding four reactive thiol groups.
- Add a freshly prepared solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical starting point is a 2-3 molar excess of TCEP per antibody.
- Incubate the reaction at 37°C for 1-2 hours. Optimization of time and TCEP concentration may be required.
- Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with a conjugation buffer (e.g., PBS, pH 7.0).[20]
3. Conjugation Reaction:
- Prepare the maleimide-activated drug-linker in a compatible solvent like DMSO.
- Add the drug-linker solution to the reduced antibody solution. A typical starting molar ratio is 5-10 moles of drug-linker per mole of antibody.
- Incubate the reaction for 1-2 hours at room temperature or 4°C, with gentle mixing.[]
4. Quenching the Reaction:
- To stop the conjugation reaction and cap any unreacted maleimide groups, add an excess of a quenching agent like N-acetylcysteine (e.g., 20-fold molar excess over the drug-linker).
- Incubate for an additional 20-30 minutes.
5. Purification of the ADC:
- Purify the ADC from unconjugated drug-linker, quenching agent, and any aggregates using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[]
6. Characterization:
- Determine the final DAR and purity of the ADC using methods like HIC-HPLC, RPLC, and/or LC-MS.
- Assess the level of aggregation using SEC.
Protocol 2: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general procedure for determining the average DAR and DAR distribution of a cysteine-linked ADC using HIC-HPLC.
1. Materials and Reagents:
- HIC column (e.g., Butyl-NPR)
- HPLC system with a UV detector
- Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
- Mobile Phase B (Low Salt): e.g., 50 mM Sodium Phosphate, pH 7.0[20]
2. Procedure:
- Equilibrate the HIC column with 100% Mobile Phase A.
- Inject the purified ADC sample (typically 20-50 µg) onto the column.
- Elute the bound ADC species using a decreasing salt gradient (i.e., an increasing percentage of Mobile Phase B over a set time, for example, 0-100% B over 30 minutes).
- Monitor the elution profile at 280 nm.
3. Data Analysis:
- Identify the peaks corresponding to different DAR species (e.g., DAR 0, DAR 2, DAR 4, DAR 6, DAR 8). The species with lower DARs will elute earlier due to lower hydrophobicity.
- Integrate the peak areas for each DAR species.
- Calculate the weighted average DAR using the following formula:
- Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[]
Visualizations
Caption: General workflow for ADC conjugation and DAR analysis.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. agilent.com [agilent.com]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. rapidnovor.com [rapidnovor.com]
- 5. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. veranova.com [veranova.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 12. youtube.com [youtube.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. agilent.com [agilent.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Addressing challenges in scaling up the synthesis of Val-Cit linkers.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Val-Cit linker synthesis. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from small-scale to large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of Val-Cit linkers?
A1: Scaling up Val-Cit linker synthesis presents several challenges, including:
-
Low Yield: Difficulty in maintaining high yields as the production scale increases.
-
Low Purity: Increased formation of impurities and side products.
-
Peptide Aggregation: Hydrophobic peptides can aggregate on the solid support, hindering reactions.
-
Difficult Purification: Complex purification processes to remove impurities and achieve the desired purity.
-
Batch-to-Batch Variability: Ensuring consistency across different production batches.
Q2: Which synthesis method, Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS), is more suitable for large-scale production of Val-Cit linkers?
A2: For large-scale Good Manufacturing Practice (GMP) production of peptides like the Val-Cit linker, Solid-Phase Peptide Synthesis (SPPS) is generally the preferred method.[1] This is due to its high adaptability to automation and the use of well-established, standardized protocols that comply with regulatory requirements.[1] LPPS may be advantageous for synthesizing shorter peptides or fragments and can sometimes be more economical with reagents.[1][2]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during the scaling up of your Val-Cit linker synthesis.
Low Yield
Q: My Val-Cit linker synthesis yield has significantly dropped after scaling up. What are the potential causes and how can I troubleshoot this?
A: Low yield upon scale-up is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Incomplete Coupling Reactions | Optimize coupling reagents and conditions (e.g., use stronger coupling agents like HATU or HCTU). Increase reaction times or temperature. Consider using pseudoproline dipeptides to disrupt secondary structures that can hinder coupling. |
| Peptide Aggregation | Use high-swelling resins to reduce peptide density. Incorporate solubilizing tags or linkers, such as polyethylene (B3416737) glycol (PEG). |
| Premature Cleavage from Resin | Ensure the chosen linker is stable under the synthesis conditions. For example, 2-chlorotrityl chloride (2-CTC) resin allows for cleavage under very mild acidic conditions, which can help prevent premature cleavage during synthesis.[3] |
Low Purity
Q: I am observing a high level of impurities in my scaled-up Val-Cit linker synthesis. What are the common impurities and how can I minimize them?
A: High impurity levels are a critical concern in large-scale synthesis. Here are some common impurities and strategies to mitigate them.
| Common Impurity | Mitigation Strategy | Acceptance Criteria |
| Deletion Sequences | Double-couple difficult amino acids to ensure complete reaction. Cap unreacted amino groups after each coupling step. | For drug-linker intermediates, a proposed qualification limit for impurities is up to 1.0% w/w.[4] |
| Racemization | Use of specific linkers, such as 4-(hydroxymethyl)phenoxypropionic acid (MPPA), can minimize racemization of the C-terminal amino acid to a maximum of 0.5%.[5] | Individual impurities at levels greater than 0.1% should be structurally identified before pivotal clinical trials.[] |
| Side-Reaction Products | Ensure that the protecting group strategy is robust and orthogonal. Carefully select scavengers during the cleavage step to quench reactive species. | A science-based, holistic assessment of toxicological risks should be conducted for any significant impurity.[4][] |
Experimental Protocols
Protocol 1: Large-Scale Solid-Phase Synthesis of Val-Cit Linker
This protocol describes a high-yielding solid-phase synthesis of a Val-Cit linker, adapted from a method that has been shown to provide yields up to 10-fold higher than standard methods.[3]
Materials:
-
2-chlorotrityl chloride (2-CTC) resin
-
Fmoc-Cit-OH
-
Fmoc-Val-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
DMF, DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Methodology:
-
Resin Preparation: Swell the 2-CTC resin in DMF for 1 hour.
-
First Amino Acid Loading (Citrulline):
-
Dissolve Fmoc-Cit-OH and DIPEA in DCM.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Valine):
-
Dissolve Fmoc-Val-OH, HBTU, and HOBt in DMF.
-
Add DIPEA and add the mixture to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage from Resin:
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the product in cold diethyl ether.
-
Purify the crude product by reverse-phase HPLC.
-
Protocol 2: Industrial-Scale Purification of Val-Cit Linker
This protocol outlines a general procedure for the purification of the Val-Cit linker at an industrial scale using chromatography.
Equipment:
-
Large-scale chromatography system (e.g., preparative HPLC)
-
Appropriate column (e.g., C18 for reverse-phase)
-
Fraction collector
-
Lyophilizer
Methodology:
-
Sample Preparation: Dissolve the crude Val-Cit linker in a suitable solvent.
-
Column Equilibration: Equilibrate the chromatography column with the initial mobile phase.
-
Sample Loading: Load the dissolved crude product onto the column.
-
Elution: Elute the linker using a gradient of an appropriate mobile phase (e.g., a water/acetonitrile gradient with a modifier like TFA).
-
Fraction Collection: Collect fractions as they elute from the column.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or LC-MS.
-
Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final purified product.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield in Val-Cit linker synthesis.
Decision Pathway for Synthesis Method Selection
Caption: Decision pathway for selecting between SPPS and LPPS for Val-Cit linker synthesis.
References
- 1. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impurity qualification requirements for drug-linkers related impurities used to generate antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Reducing ADC Heterogeneity in Random Cysteine Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) prepared by random cysteine conjugation. Our goal is to help you minimize heterogeneity and improve the consistency and quality of your ADCs.
Frequently Asked Questions (FAQs)
Q1: What is ADC heterogeneity in the context of random cysteine conjugation?
A1: Random cysteine conjugation involves the reduction of interchain disulfide bonds in an antibody, creating free thiol groups for drug-linker attachment. Since there are multiple interchain disulfides in a typical IgG antibody (e.g., four in IgG1), this process can result in a heterogeneous mixture of ADC species.[1][2] This heterogeneity manifests in two main ways:
-
Variable Drug-to-Antibody Ratio (DAR): The final product is a mixture of antibodies with different numbers of drugs attached (e.g., DAR 0, 2, 4, 6, 8).[2][3]
-
Positional Isomers: For a given DAR value (e.g., DAR4), the drug-linkers can be attached at different cysteine residues within the antibody structure, creating positional isomers.[1]
This heterogeneity can impact the ADC's therapeutic index, pharmacokinetics, and overall efficacy.[3]
Q2: Why is it critical to control the Drug-to-Antibody Ratio (DAR)?
A2: The DAR is a critical quality attribute (CQA) for an ADC because it directly influences its therapeutic window.[1][4]
-
Low DAR: An insufficient drug load may lead to reduced efficacy.
-
High DAR: An excessive drug load can increase toxicity, promote aggregation due to increased hydrophobicity, and lead to faster clearance from circulation.[5][6]
Therefore, achieving a consistent and optimal average DAR is essential for producing a safe and effective ADC.[4]
Q3: What are the main factors influencing the final DAR in a random cysteine conjugation reaction?
A3: Several parameters during the conjugation process can significantly impact the final DAR:
-
Molar ratio of reducing agent to antibody: The concentration of the reducing agent (e.g., TCEP) directly controls the number of disulfide bonds that are reduced and thus available for conjugation.[1]
-
Reaction conditions: Parameters such as pH, temperature, and reaction time for both the reduction and conjugation steps are crucial.[1][7]
-
Antibody characteristics: The specific IgG subclass can influence the accessibility and reactivity of the interchain disulfide bonds.[8]
-
Purity of reactants: The quality and concentration of the antibody, drug-linker, and all buffer components are critical for reproducibility.[5]
Q4: What are some common by-products observed in random cysteine conjugation?
A4: Besides the desired ADC species, several by-products can be generated:
-
Unconjugated Antibody (DAR 0): Incomplete conjugation can leave a fraction of the antibody unmodified.
-
Aggregates: High DAR species or exposure to harsh reaction conditions can lead to protein aggregation.[6]
-
Disulfide Bond Scrambling: Incorrect re-formation of disulfide bonds can occur, leading to misfolded antibodies or antibody fragments.[9]
-
Hydrolysis Products: The drug-linker itself may undergo hydrolysis, leading to inactive by-products.[10]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments and provides actionable steps to resolve them.
| Problem | Possible Causes | Troubleshooting Steps |
| Low average DAR despite using the correct stoichiometry. | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time for the reduction or conjugation step can decrease efficiency.[5] 2. Inefficient Antibody Reduction: The reducing agent may not be active, or the incubation time may be too short. 3. Degraded Drug-Linker: The drug-linker may have lost reactivity due to improper storage or handling. 4. Interfering Buffer Components: Certain buffer components can quench the reaction. | 1. Optimize Reaction Parameters: Systematically vary the pH, temperature, and incubation times for both the reduction and conjugation steps to find the optimal conditions for your specific antibody and drug-linker.[7] 2. Verify Reducing Agent Activity: Use a fresh stock of the reducing agent (e.g., TCEP). Ensure accurate concentration determination. 3. Confirm Drug-Linker Integrity: Use a fresh batch of the drug-linker and verify its activity. 4. Perform Buffer Exchange: Ensure the antibody is in a suitable conjugation buffer (e.g., PBS with EDTA) prior to the reaction. |
| High levels of aggregation in the final ADC product. | 1. Hydrophobicity of the Payload: Many cytotoxic drugs are hydrophobic, and a high DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[5][6] 2. Presence of Free Thiols: Unconjugated thiol groups on the antibody surface can lead to intermolecular disulfide bond formation and aggregation.[6] 3. Harsh Reaction or Purification Conditions: High temperatures, extreme pH, or certain purification methods can induce aggregation. | 1. Reduce the Molar Excess of Drug-Linker: A lower drug-linker to antibody ratio during conjugation can result in a lower average DAR and reduced aggregation. 2. Introduce a Quenching Step: After the conjugation reaction, add a quenching agent like N-acetylcysteine to cap any unreacted maleimides and free thiols. 3. Optimize Formulation Buffer: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation. 4. Use Mild Purification Techniques: Employ size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) under non-denaturing conditions. |
| Inconsistent DAR values between batches. | 1. Variability in Reagent Preparation: Inconsistent concentrations of the antibody, reducing agent, or drug-linker. 2. Fluctuations in Reaction Parameters: Minor variations in temperature, pH, or reaction time between batches.[7] 3. Inconsistent Mixing: Inefficient or variable mixing can lead to localized differences in reagent concentrations. | 1. Implement Strict Quality Control: Accurately measure and record the concentrations of all reactants before each experiment. 2. Maintain Precise Control of Reaction Conditions: Use calibrated equipment and carefully monitor temperature, pH, and timing for all steps. 3. Ensure Consistent Mixing: Use a consistent and appropriate mixing method throughout the reaction. |
| ADC instability and drug deconjugation over time. | 1. Thiol-Maleimide Instability: The thioether bond formed between a cysteine and a maleimide (B117702) linker can undergo a retro-Michael reaction, leading to drug deconjugation.[11][12] 2. Disulfide Bond Scrambling: If disulfide bonds are not properly reformed or are re-reduced, the ADC can become unstable. | 1. Consider Alternative Linker Chemistries: For improved stability, consider using disulfide rebridging technologies or linkers that are less prone to retro-Michael reactions, such as N-aryl maleimides.[11][12][13] 2. Optimize Post-Conjugation Processing: Ensure that the purification and formulation steps do not introduce conditions that could lead to bond cleavage. |
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes a general method for the partial reduction of an IgG1 antibody using Tris(2-carboxyethyl)phosphine (TCEP).
Materials:
-
hIgG1 Antibody (>8 mg/mL)
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 20 mM EDTA, pH 7.5
-
5 mM TCEP solution
-
PD-10 desalting column
-
Eppendorf Thermoblock
Procedure:
-
Antibody Preparation:
-
Equilibrate a PD-10 desalting column with 25 mL of Reaction Buffer.
-
Apply 2.5 mL of the antibody solution to the column.
-
Elute the antibody with 3.5 mL of Reaction Buffer and collect the eluate.
-
Measure the antibody concentration using a NanoDrop spectrophotometer at A280 and dilute to 5.2 mg/mL with Reaction Buffer.[13]
-
Transfer a known amount of the antibody solution to a clean tube and incubate at 40°C for 15 minutes.[13]
-
-
Reduction Reaction:
Protocol 2: Conjugation of Drug-Linker to Reduced Antibody
This protocol outlines the conjugation of a maleimide-containing drug-linker to the partially reduced antibody.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
Drug-linker solution (e.g., 3.0 mM in acetonitrile)
-
Reaction Buffer (as in Protocol 1)
Procedure:
-
Prepare Drug-Linker Solution:
-
Dissolve the maleimide-containing drug-linker in a suitable organic solvent like acetonitrile (B52724) to a final concentration of 3.0 mM. Ensure complete dissolution.[13]
-
-
Conjugation Reaction:
-
To the reduced antibody solution, add Reaction Buffer and then the drug-linker solution. A typical molar excess of drug-linker to antibody is 5-10 fold.
-
Mix thoroughly using a vortex mixer.
-
Incubate the reaction overnight (approximately 16 hours) at 22°C.[13]
-
-
Monitoring the Reaction:
-
After the incubation period, take a sample to analyze the progress of the reaction and determine the DAR using analytical Hydrophobic Interaction Chromatography (HIC).[13]
-
Protocol 3: Purification of the ADC
This protocol describes the purification of the ADC to remove unconjugated drug-linker and other impurities.
Materials:
-
Crude ADC solution (from Protocol 2)
-
HIC Purification System (e.g., ÄKTA)
-
HIC Column
-
HIC Loading Buffer
-
HIC Elution Buffer
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
PD-10 desalting column
-
Centrifugal concentrator
-
0.22 µm PVDF syringe filter
Procedure:
-
HIC Purification:
-
Equilibrate the HIC column with HIC Loading Buffer.
-
Mix the crude ADC sample with an equal volume of HIC Loading Buffer.
-
Load the sample onto the HIC column.
-
Elute the ADC using a linear gradient from 0-100% HIC Elution Buffer.[13]
-
Collect fractions and analyze them by analytical HIC to identify those containing the desired DAR species (e.g., DAR4).[13]
-
-
Buffer Exchange and Concentration:
Data Presentation
Table 1: Impact of TCEP to Antibody Molar Ratio on DAR Distribution
| TCEP:Antibody Molar Ratio | % DAR 0 | % DAR 2 | % DAR 4 | % DAR 6 | % DAR 8 | Average DAR |
| 2.0 | 15.2 | 45.8 | 30.1 | 8.9 | 0.0 | 2.6 |
| 2.5 | 5.1 | 25.3 | 50.5 | 15.1 | 4.0 | 3.9 |
| 3.0 | 1.5 | 10.2 | 40.3 | 35.8 | 12.2 | 5.2 |
| 5.0 | 0.0 | 2.1 | 15.6 | 42.3 | 40.0 | 6.8 |
Note: The data presented in this table is illustrative and will vary depending on the specific antibody, drug-linker, and reaction conditions.
Visualizations
Caption: Workflow for random cysteine conjugation of ADCs.
Caption: Sources of heterogeneity in random cysteine ADCs.
References
- 1. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 3. Current methods for the synthesis of homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Agitation-Induced Aggregation of Lysine- And Interchain Cysteine-Linked Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 8. The Properties of Cysteine-Conjugated Antibody-Drug Conjugates Are Impacted by the IgG Subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Characterizing and understanding the formation of cysteine conjugates and other by-products in a random, lysine-linked antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Cysteine Rebridging Approach for ADC Conjugation - Creative Biolabs [creative-biolabs.com]
Validation & Comparative
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: An In Vivo Efficacy Comparison
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, plasma stability, and ultimately, the in vivo efficacy and safety profile of the ADC. This guide provides an objective comparison of these two linker strategies, supported by preclinical experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for ADC design.
Executive Summary
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to release the cytotoxic drug in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes or a lower pH.[1][2] This can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[3][4] However, this can also result in lower plasma stability and a higher risk of off-target toxicity.[3]
In contrast, non-cleavable linkers rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[4][5] This generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[3][6] However, the resulting payload-linker-amino acid complex is typically less membrane-permeable, which largely abrogates the bystander effect.[3]
Quantitative Data Comparison
Direct head-to-head in vivo comparisons of ADCs with cleavable versus non-cleavable linkers, using the same antibody and payload under identical experimental conditions, are limited in publicly available literature. The following tables summarize available data from preclinical studies to provide a comparative overview.
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Valine-Citrulline) | JIMT-1 (Breast Cancer) | 10 mg/kg, single dose | ~70% | [5] |
| Trastuzumab-MMAU (stabilized glycopeptide linker) | Cleavable (Glycopeptide) | HER2+ Xenograft | 1 or 2 mg/kg, single dose | Superior to Trastuzumab-vc-MMAE | [7] |
| DAR 4 Trastuzumab-MMAE | Cleavable (bis-alkylation) | JIMT-1 (Low HER2 Breast Cancer) | Not Specified | Superior to Trastuzumab-DM1 | [3] |
| Trastuzumab-DM1 (T-DM1/Kadcyla®) | Non-cleavable (SMCC) | JIMT-1 (Low HER2 Breast Cancer) | Not Specified | Less efficacious than DAR 4 Trastuzumab-MMAE | [3][8] |
Table 1: Comparative In Vivo Efficacy of HER2-Targeted ADCs. This table presents data from preclinical studies comparing different HER2-targeted ADCs. Note that a direct comparison is challenging due to variations in payloads (MMAE vs. MMAU vs. DM1) and linker chemistries.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments cited in this guide.
In Vivo Tumor Growth Inhibition Study in a Xenograft Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of an ADC in a subcutaneous tumor xenograft model.
-
Cell Line and Animal Model:
-
Tumor Implantation:
-
Tumor Growth Monitoring and Grouping:
-
ADC Administration:
-
Reconstitute the ADC in a sterile vehicle (e.g., saline or PBS).
-
Administer the ADC, a control antibody, or the vehicle to the respective groups, typically via intravenous (tail vein) injection.[5]
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
The study may be terminated when tumors in the control group reach a specified size or if mice show signs of excessive toxicity (e.g., >20% body weight loss).[5]
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Perform statistical analysis to determine the significance of the observed differences in tumor growth.
-
Visualization of Key Concepts
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Experimental Workflow
Caption: Workflow for a typical in vivo ADC efficacy study.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC development, with significant implications for the therapeutic index. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors. However, this often comes with the trade-off of reduced plasma stability and increased potential for off-target toxicity. Non-cleavable linkers generally provide greater stability, which can lead to a better safety profile, but their efficacy is restricted to antigen-positive cells.
The preclinical data, though not always from direct head-to-head comparisons, suggest that the optimal linker strategy is context-dependent. Factors such as the nature of the target antigen, the tumor microenvironment, the potency of the payload, and the desired balance between efficacy and safety must be carefully considered. Rigorous preclinical in vivo evaluation is paramount to selecting the most promising ADC candidate for clinical development.
References
- 1. Inhibition of human tumor growth in nude mice by a conjugate of doxorubicin with monoclonal antibodies to epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical anti-tumor activity of antibody-targeted chemotherapy with CMC-544 (inotuzumab ozogamicin), a CD22-specific… [ouci.dntb.gov.ua]
- 3. In Vitro and In Vivo Evaluation of Cysteine Rebridged Trastuzumab-MMAE Antibody Drug Conjugates with Defined Drug-to-Antibody Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Trastuzumab-DM1: A Clinical Update of the Novel Antibody-Drug Conjugate for HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS Methods for Quantifying Payload Release from Val-Cit ADCs
For researchers, scientists, and drug development professionals, accurately quantifying the release of cytotoxic payloads from antibody-drug conjugates (ADCs) is critical for evaluating their efficacy, pharmacokinetics (PK), and safety. This guide provides a detailed comparison of common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of payload release from ADCs featuring the enzyme-cleavable valine-citrulline (Val-Cit) linker.
The Val-Cit dipeptide linker is engineered for selective cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[1] This targeted release mechanism is a cornerstone of many successful ADCs. LC-MS/MS has become the gold standard for the bioanalysis of ADCs due to its high selectivity, sensitivity, and wide dynamic range, enabling the precise measurement of released payloads in complex biological matrices.
This guide will delve into two primary LC-MS/MS-based methodologies: Direct Enzymatic Cleavage and Immuno-Capture with Enzymatic Cleavage . We will explore their respective experimental protocols, present comparative quantitative data, and discuss their advantages and limitations.
Comparison of Key Performance Metrics
The choice of method for quantifying payload release often depends on the specific requirements of the study, such as the desired sensitivity, sample matrix, and available resources. The following table summarizes typical performance characteristics of the different LC-MS/MS-based assays.
| Parameter | Direct Enzymatic Cleavage | Immuno-Capture with Enzymatic Cleavage |
| Lower Limit of Quantification (LLOQ) | Payload-dependent, typically in the low ng/mL to high pg/mL range.[2] | Can achieve higher sensitivity, with LLOQs reported as low as 0.005 µg/mL for conjugated payload.[3] |
| Linear Dynamic Range (LDR) | Generally wide, often spanning 3-4 orders of magnitude. | Can achieve a very wide LDR, up to 4.5 orders of magnitude.[3] |
| Precision (%CV) | Typically <15% (<20% at LLOQ).[4][5] | Generally <10% across all concentrations.[3] |
| Accuracy (%Bias) | Typically within ±15% (±20% at LLOQ).[4][5] | Typically within ±14%.[3] |
| Sample Throughput | Higher, due to simpler sample preparation. | Lower, due to the additional immuno-capture step. |
| Specificity | High, but susceptible to interference from matrix components if not adequately removed. | Very high, as the immuno-capture step isolates the ADC from the complex biological matrix.[6] |
| Cost | Lower, as it does not require specific capture reagents. | Higher, due to the cost of capture antibodies and beads/plates. |
Experimental Workflows and Methodologies
A clear understanding of the experimental workflow is essential for selecting and implementing the appropriate method for your research needs. Below are diagrams illustrating the key steps in each of the primary LC-MS/MS methods for quantifying payload release from Val-Cit ADCs.
Detailed Experimental Protocols
Below are detailed protocols for the two primary LC-MS/MS methods for quantifying payload release from Val-Cit ADCs. These protocols are generalized and may require optimization for specific ADCs, payloads, and matrices.
Method 1: Direct Enzymatic Cleavage using Papain
This method involves the direct treatment of a biological sample with the cysteine protease papain to cleave the Val-Cit linker, followed by extraction and LC-MS/MS analysis of the released payload. Papain is often favored for its robust activity and cost-effectiveness.[7]
1. Sample Preparation:
- To 50 µL of plasma sample, add an internal standard.
- Precipitate proteins by adding 200 µL of cold acetonitrile.
- Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and dry under a stream of nitrogen.
2. Enzymatic Digestion:
- Reconstitute the dried extract in 100 µL of a digestion buffer (e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT).
- Add papain to a final concentration of approximately 5 µM.
- Incubate at 37°C for 1-2 hours.
3. Sample Clean-up and Analysis:
- Quench the reaction by adding an equal volume of cold acetonitrile.
- Centrifuge to pellet any remaining protein.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters (Example for MMAE):
- LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from low to high organic phase to elute the payload.
- Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
- MRM Transition for MMAE: m/z 718.6 -> 686.5.[8]
Method 2: Immuno-Capture with Cathepsin B Cleavage
This hybrid method utilizes an antibody to first capture the ADC from the biological matrix, thereby increasing specificity and sensitivity, followed by on-bead or in-solution cleavage of the Val-Cit linker with cathepsin B.
1. Immuno-Capture:
- Coat magnetic beads or a 96-well plate with a capture antibody (e.g., anti-human IgG).
- Add 100 µL of plasma sample and incubate for 1-2 hours to allow the ADC to bind to the capture antibody.
- Wash the beads/plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound matrix components.
2. Enzymatic Digestion:
- Add 100 µL of a digestion buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT) containing purified human cathepsin B (e.g., 10-50 nM) to the beads/wells.[9]
- Incubate at 37°C for 2-4 hours.
3. Elution and Analysis:
- Separate the supernatant containing the released payload from the beads.
- Quench the reaction and prepare the sample for LC-MS/MS analysis as described in Method 1.
- Perform LC-MS/MS analysis using parameters optimized for the specific payload.
Alternative and Complementary Methods
While LC-MS/MS is the primary tool for quantifying released payload, other techniques are often used in parallel to provide a comprehensive understanding of an ADC's behavior in vivo.
-
Ligand-Binding Assays (LBAs): ELISAs are frequently used to quantify the total antibody and the conjugated antibody concentrations.[8] These assays are typically very sensitive and high-throughput but may be subject to interference and do not directly measure the payload.
-
Intact Protein Analysis by LC-MS: High-resolution mass spectrometry can be used to determine the drug-to-antibody ratio (DAR) distribution of the ADC in biological samples, providing insights into its stability and drug load over time.[10]
The logical relationship between these different analytical approaches is illustrated in the diagram below.
Conclusion
The quantification of payload release from Val-Cit ADCs is a critical aspect of their development. LC-MS/MS offers a powerful and versatile platform for this purpose. The choice between direct enzymatic cleavage and immuno-capture-based methods will depend on the specific analytical needs, with direct cleavage offering higher throughput and lower cost, while immuno-capture provides superior specificity and sensitivity. By employing a comprehensive bioanalytical strategy that may also include ligand-binding assays and intact mass analysis, researchers can gain a thorough understanding of the disposition and activity of these complex and promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. qps.com [qps.com]
- 3. sciex.com [sciex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Simultaneous Quantification of Total Antibody and Conjugated Payload for DS001 in Rat Serum Using a Hybrid Immuno-Capture LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Head-to-Head Comparison of Val-Cit and β-Glucuronide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This guide provides an objective, data-driven comparison of two prominent enzymatically cleavable linkers: the dipeptide valine-citrulline (Val-Cit) and the glycosidic β-glucuronide linker.
The ideal ADC linker must strike a delicate balance between stability in systemic circulation to minimize off-target toxicity and efficient cleavage to release the cytotoxic payload within the target tumor cells. Both Val-Cit and β-glucuronide linkers are designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment or within tumor cells, but they possess distinct characteristics that influence their performance.
Comparative Data Overview
The following table summarizes the key performance characteristics of Val-Cit and β-glucuronide linkers based on available experimental data. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Feature | Val-Cit Linker | β-Glucuronide Linker |
| Cleavage Enzyme | Cathepsin B (lysosomal protease)[1] | β-glucuronidase (lysosomal enzyme)[2] |
| Cleavage Site | Intracellular (lysosomes)[1] | Intracellular (lysosomes) and tumor interstitium[2] |
| Plasma Stability | High in human plasma (t½ ≈ 230 days for MMAE conjugate); lower in mouse plasma (t½ ≈ 80 hours) due to carboxylesterase activity[3] | High plasma stability (extrapolated t½ of 81 days in rat plasma for MMAF conjugate)[4] |
| Aggregation | Can be prone to aggregation, especially with hydrophobic payloads and high drug-to-antibody ratios (DAR) (>80% aggregation observed with a camptothecin (B557342) analog at DAR=8)[3] | Highly hydrophilic, which can significantly reduce aggregation ( <5% aggregation with a camptothecin analog at DAR=8)[3][] |
| In Vitro Efficacy | Potent cytotoxic activity | Similar in vitro efficacy to Val-Cit linkers[] |
| In Vivo Efficacy | High anti-tumor activity[3] | Greater in vivo efficacy observed in some studies compared to Val-Cit[] |
| Bystander Effect | Can mediate a bystander effect due to the release of a membrane-permeable payload[] | Can mediate a bystander effect; in a direct comparison with Val-Cit (both with MMAE payload), it showed equal activity in reducing overall tumor volume in an admixed tumor model[3] |
| Tolerability | Generally well-tolerated; MTD can be higher than β-glucuronide ADCs in some models[3] | Lower tolerability has been observed in some direct comparisons with Val-Cit ADCs[] |
Cleavage Mechanisms and Signaling Pathways
The distinct enzymatic triggers for Val-Cit and β-glucuronide linkers lead to payload release through different intracellular pathways.
Val-Cit Linker Cleavage Pathway
The Val-Cit linker is a dipeptide designed to be a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1] Upon internalization of the ADC into the target cell, it is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[3] This cleavage initiates a cascade that results in the release of the active cytotoxic drug.
Figure 1. Intracellular cleavage pathway of a Val-Cit linker.
β-Glucuronide Linker Cleavage Pathway
The β-glucuronide linker is cleaved by the lysosomal enzyme β-glucuronidase, which is also found in the tumor interstitium of some solid tumors.[2] Similar to the Val-Cit linker, ADCs with β-glucuronide linkers are internalized and trafficked to the lysosome. The low pH of the lysosome provides an optimal environment for β-glucuronidase to hydrolyze the glycosidic bond of the linker, which is also often attached to a self-immolative spacer, leading to the release of the cytotoxic payload.[7]
Figure 2. Intracellular cleavage pathway of a β-glucuronide linker.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of linker technologies. Below are representative protocols for key in vitro assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC (e.g., 100 µg/mL) in human and mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload.
-
Quantification:
-
ELISA: Use separate ELISAs to measure the concentration of total antibody and antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
LC-MS/MS: This technique can directly measure the intact ADC and the free payload.
-
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the potency of the ADC on antigen-positive and antigen-negative cell lines.
Methodology:
-
Plate antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Incubate for a period that allows for cell division (e.g., 72-120 hours).
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
In Vitro Bystander Effect Assay (Co-culture)
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture antigen-positive and antigen-negative cells (the latter expressing a fluorescent protein like GFP for identification) at various ratios.
-
Treat the co-cultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells.
-
Incubate for 72-120 hours.
-
Measure the viability of the antigen-negative (GFP-positive) cells using a fluorescence plate reader or high-content imaging.
-
A decrease in the viability of antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the same ADC concentration indicates a bystander effect.
Experimental Workflow for Linker Comparison
A systematic approach is necessary to generate reliable comparative data for different linker technologies.
Figure 3. A typical workflow for the head-to-head comparison of ADC linkers.
Conclusion
Both Val-Cit and β-glucuronide linkers are effective and validated technologies for the development of ADCs. The choice between them is nuanced and depends on the specific characteristics of the antibody, the payload, and the target indication.
The Val-Cit linker is a well-established, protease-cleavable linker with proven clinical success. However, its performance can be impacted by species-specific plasma stability and a tendency to cause aggregation with hydrophobic payloads at high DARs.
The β-glucuronide linker offers the significant advantage of high hydrophilicity, which can mitigate aggregation issues and potentially improve the pharmacokinetic profile of the ADC.[2][] Its cleavage by β-glucuronidase provides a distinct mechanism of action that can be exploited in tumors with high expression of this enzyme.
Ultimately, a thorough head-to-head evaluation, as outlined in the experimental workflow, is essential to select the optimal linker for a given ADC candidate to maximize its therapeutic potential.
References
A Comparative Guide to Validating ADC Potency with a Val-Cit Linker in HER2-Positive Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro potency of Antibody-Drug Conjugates (ADCs) featuring a protease-cleavable valine-citrulline (Val-Cit) linker, specifically targeting HER2-positive cancer cell lines. We offer a comparative analysis of methodologies, present data in structured formats, and provide detailed experimental protocols.
Mechanism of Action: The Val-Cit Linker in HER2-Targeted ADCs
ADCs are a targeted therapy designed to deliver a potent cytotoxic payload directly to cancer cells, minimizing systemic toxicity.[] The Val-Cit linker is a critical component, engineered to be stable in the bloodstream but susceptible to cleavage by specific enzymes within the target cell.[2]
The process begins when the ADC's monoclonal antibody (mAb) binds to the HER2 receptor on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell within an endosome.[2] The endosome then fuses with a lysosome, an organelle containing a host of degradative enzymes and characterized by an acidic environment (pH 4.5-5.5).[2]
Within the lysosome, the enzyme Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide sequence.[2][] This cleavage initiates the release of the cytotoxic payload, which can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization if the payload is MMAE.[]
Experimental Validation: A Step-by-Step Workflow
Validating the potency of an ADC is a critical, multi-step process.[4] It involves assessing the ADC's ability to specifically kill target cells. Key assays include evaluating cytotoxicity to determine the concentration-dependent effect and apoptosis assays to confirm the mechanism of cell death.[5][6]
Data Presentation: Quantifying ADC Potency
Clear and concise data presentation is crucial for comparing the efficacy of different ADC constructs. The half-maximal inhibitory concentration (IC50) is a key metric derived from cytotoxicity assays, representing the concentration of an ADC required to inhibit the growth of 50% of the cells.
Table 1: Characteristics of Common HER2-Positive Breast Cancer Cell Lines The choice of cell line is critical. SK-BR-3 and BT-474 are two widely used cell lines known for their high expression of the HER2 gene.[7][8] However, they differ in their hormone receptor status, which can influence experimental outcomes.[7] SK-BR-3 cells typically show slightly higher HER2 expression than BT-474 cells.[7]
| Cell Line | HER2 Expression | Estrogen Receptor (ER) Status | Recommended Use |
| SK-BR-3 | High (+++) | Negative (ER-) | Studying HER2 signaling in isolation.[7] |
| BT-474 | High (+++) | Positive (ER+) | Modeling HER2+/HR+ breast cancer, studying pathway crosstalk.[7] |
| MDA-MB-468 | Negative (-) | Negative (ER-) | As a negative control for HER2-targeted ADC specificity. |
Table 2: Example In Vitro Cytotoxicity of a Hypothetical HER2-ADC (Val-Cit-MMAE) This table presents hypothetical but representative data for a HER2-targeting ADC with a Val-Cit linker and an MMAE payload. Lower IC50 values indicate higher potency.
| Cell Line | HER2 Status | IC50 (ng/mL) |
| SK-BR-3 | High | 15.5 |
| BT-474 | High | 25.8 |
| MDA-MB-468 | Negative | > 2,000 |
Data are hypothetical and for illustrative purposes only.
Comparison with Alternative Linkers
The choice of linker technology significantly impacts an ADC's stability, efficacy, and toxicity profile.[] The Val-Cit linker is a type of cleavable linker. The primary alternative is a non-cleavable linker.[10]
-
Cleavable Linkers (e.g., Val-Cit): These are designed to release the payload upon encountering specific conditions within the tumor cell, such as the presence of enzymes like Cathepsin B.[10] A key advantage is the potential for a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[10][11]
-
Non-Cleavable Linkers (e.g., SMCC): These linkers remain attached to the payload. The payload is released only after the entire antibody is degraded within the lysosome.[12] This generally leads to higher stability in circulation and may reduce off-target toxicity, but it eliminates the bystander effect.[11][12]
Table 3: Feature Comparison of Linker Technologies
| Feature | Cleavable Linker (Val-Cit) | Non-Cleavable Linker (SMCC) |
| Release Mechanism | Enzymatic (e.g., Cathepsin B)[10] | Proteolytic degradation of the antibody[12] |
| Payload Form | Released in its original, potent form | Released attached to the linker and an amino acid[12] |
| Plasma Stability | Generally stable, but can be susceptible to premature cleavage[13] | Higher plasma stability[12] |
| Bystander Effect | Yes, if payload is membrane-permeable[10] | No, the released complex is not cell-permeable[11] |
| Clinical Example | Brentuximab vedotin (Adcetris®)[10] | Ado-trastuzumab emtansine (Kadcyla®)[10][12] |
Detailed Experimental Protocols
The following protocols provide a standardized methodology for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Method)
This assay measures cell viability by quantifying the metabolic activity of living cells.[14] Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (like MTT or XTT) to a colored formazan (B1609692) product.[14]
Materials:
-
HER2-positive (SK-BR-3, BT-474) and HER2-negative (MDA-MB-468) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Antibody-Drug Conjugate (ADC)
-
MTT solution (5 mg/mL in PBS) or XTT labeling mixture
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl for MTT)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂.[15]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete medium. Remove the old medium from the wells and add 100 µL of the various ADC concentrations. Include wells with medium only (blank) and untreated cells (viability control).[16]
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
Reagent Addition:
-
For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.
-
-
Solubilization (MTT only): Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Place on an orbital shaker for 15 minutes to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance on a microplate reader. For MTT, read at 570 nm.[15] For XTT, read at 450-500 nm.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[17]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[18] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, so it is used to identify dead cells.
Materials:
-
Cells treated with ADC (as in the cytotoxicity assay)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plate after ADC treatment. For adherent cells, detach gently using a non-enzymatic method like EDTA.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes) and wash once with cold 1X PBS, then once with cold 1X Binding Buffer.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]
-
Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[21]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[21]
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant.
-
References
- 2. benchchem.com [benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. HER2+ Breast Cancer Model Showdown: BT-474 vs. SK-BR-3, How to Choose?_Vitro Biotech [vitrobiotech.com]
- 8. Unveiling the Molecular Mechanism of Trastuzumab Resistance in SKBR3 and BT474 Cell Lines for HER2 Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. preprints.org [preprints.org]
- 14. benchchem.com [benchchem.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Annexin V Staining Protocol [bdbiosciences.com]
A Comparative Analysis of Self-Immolative Spacers for the Val-Cit Linker in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide has become a cornerstone in the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. Its susceptibility to cleavage by cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells, provides a targeted mechanism for payload release. However, the efficacy of this system is critically dependent on the subsequent self-immolative spacer, which dictates the efficient and traceless release of the active drug.[][2] This guide provides a comparative analysis of different self-immolative spacers used in conjunction with the Val-Cit linker, supported by experimental data and detailed methodologies to aid in the rational design of next-generation drug conjugates.
The Central Role of the Self-Immolative Spacer
Following the enzymatic cleavage of the Val-Cit dipeptide by cathepsin B, a reactive functional group is unmasked, initiating the spontaneous fragmentation of the self-immolative spacer.[3] This process is crucial for liberating the payload in its native, unmodified form, which is essential for its pharmacological activity.[4] The ideal self-immolative spacer should be stable in systemic circulation and undergo rapid and efficient self-immolation only after the specific enzymatic trigger.[5]
Comparative Analysis of Self-Immolative Spacers
The most widely employed self-immolative spacer is the p-aminobenzyl carbamate (B1207046) (PABC) system.[6] However, ongoing research has led to the development of several alternatives with distinct characteristics. The following sections compare the PABC spacer with other notable self-immolative systems.
p-Aminobenzyl Carbamate (PABC) Spacer
The PABC spacer is considered the gold standard, utilized in several FDA-approved ADCs.[6] Its mechanism relies on a 1,6-elimination reaction. Upon cleavage of the Val-Cit dipeptide, a free aniline (B41778) nitrogen is exposed, triggering an electronic cascade that results in the release of the drug, carbon dioxide, and an aza-quinone methide metabolite.[2][7]
Key Features:
-
Well-Established and Reliable: Extensive use in clinically successful ADCs has validated its performance.[4][8]
-
Versatile: Can be adapted to release payloads with amine functional groups.[2]
-
Potential for Modification: The aromatic ring can be substituted to modulate the rate of elimination.
Alternative 1,6-Elimination Systems
Variations of the PABC spacer have been developed to accommodate different payload types and to fine-tune the release kinetics.
-
p-Aminobenzyl Ether (PABE): Designed for the release of payloads containing phenolic hydroxyl groups.[9][10] Studies have shown that the efficiency of drug release from PABE spacers is influenced by the electronic properties of the phenolic payload, with electron-withdrawing groups accelerating the immolation process.[10][11]
-
Hemithioaminal-Based Spacers: These spacers undergo a fragmentation-cyclization process. Kinetic studies have indicated that the 1,6-benzyl elimination of PABC-based spacers is generally faster than the fragmentation of hemithioaminal counterparts.[12]
Cyclization-Driven Spacers
These spacers utilize intramolecular cyclization as the driving force for drug release. The formation of a stable 5- or 6-membered ring following the initial enzymatic cleavage leads to the liberation of the payload.[3][6]
-
Ethylenediamine-Based Spacers: These systems undergo cyclization through amidine or imine formation to release the drug.[6] Alkylation of the amine can increase the rate of self-immolation.[6]
-
Proline-Derived Spacers: A (S)-2-(aminomethyl)pyrrolidine spacer has been shown to efficiently release various anticancer drugs through a rapid cyclization mechanism involving carbamate cleavage.[13] This spacer has demonstrated improved in vitro cytotoxic activity in protease-sensitive prodrugs compared to other cyclizing spacers.[13]
-
Glycine-Proline Spacer: A novel Gly-Pro self-immolative spacer has been designed for the delivery of alcohol-containing payloads, such as dexamethasone.[14] This system relies on the cathepsin B cleavage of the Val-Cit sequence to release a Gly-Pro-drug species that undergoes rapid self-immolation.[14]
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data for the comparison of different self-immolative spacers and Val-Cit linker variants.
| Linker/Spacer System | Trigger Enzyme | Self-Immolation Mechanism | Relative Cleavage/Release Rate | Key Advantages | Key Disadvantages |
| Val-Cit-PABC | Cathepsin B | 1,6-elimination | Gold standard baseline[6] | Clinically validated, reliable[4] | Susceptible to premature cleavage by neutrophil elastase and carboxylesterases[15][16][17] |
| Val-Ala-PABC | Cathepsin B | 1,6-elimination | Cleaved at ~half the rate of Val-Cit[18] | Higher plasma stability than Val-Cit[19] | Slower payload release compared to Val-Cit[18] |
| Phe-Lys-PABC | Cathepsin B | 1,6-elimination | Cleaved ~30-fold faster than Val-Cit[18] | Rapid payload release | Lower plasma stability compared to Val-Cit[20] |
| Val-Cit-PABE | Cathepsin B | 1,6-elimination | Dependent on payload electronics; faster with electron-withdrawing groups[10][11] | Enables release of phenolic payloads[9] | Slower immolation for some payloads, potentially affecting ADC potency[10] |
| Val-Cit-Hemithioaminal | Cathepsin B | Fragmentation-cyclization | Slower than PABC-based linkers | Alternative release chemistry | Slower release kinetics may be suboptimal |
| Val-Cit-Proline Derived | Cathepsin B | Intramolecular cyclization | Rapid cyclization and release[13] | High efficiency of drug release, improved in vitro efficacy[13] | Less clinical validation compared to PABC |
| Glu-Val-Cit-PABC | Cathepsin B | 1,6-elimination | Not specified, but designed for stability | Increased plasma stability by mitigating cleavage by carboxylesterase Ces1C[7] | Additional amino acid may affect steric accessibility for cathepsin B |
| cBu-Cit-PABC | Cathepsin B | 1,6-elimination | Vmax/Km with cathepsin B is 4.5-fold less than Val-Ala linker[20] | More selective for cathepsin B over other proteases, improved in vivo efficacy[20][] | Slightly reduced cleavage efficiency by cathepsin B compared to Val-Ala[20] |
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 7. air.unimi.it [air.unimi.it]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ValCitGlyPro-dexamethasone antibody conjugates selectively suppress the activation of human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. dialnet.unirioja.es [dialnet.unirioja.es]
- 20. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Val-Cit ADC Stability: A Comparative Analysis in Mouse vs. Human Plasma
For Researchers, Scientists, and Drug Development Professionals
The stability of antibody-drug conjugates (ADCs) in circulation is a critical determinant of their therapeutic index. Premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy. The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized protease-cleavable linker in ADCs, designed to release the payload upon internalization into target tumor cells and subsequent cleavage by lysosomal enzymes like Cathepsin B.[1][2][] While generally stable in human plasma, Val-Cit linkers exhibit significant instability in mouse plasma, a crucial consideration for preclinical evaluation.[4][5] This guide provides a comparative analysis of Val-Cit ADC stability in mouse versus human plasma, supported by experimental data and detailed methodologies.
Key Stability Differences and Mechanistic Insights
The primary reason for the reduced stability of Val-Cit ADCs in mouse plasma is the presence of the extracellular carboxylesterase 1C (Ces1c), an enzyme that can prematurely cleave the Val-Cit linker.[5][6][7] This enzymatic degradation is not observed to the same extent in human plasma, leading to a significant species-specific difference in ADC stability.[4][8] This instability in murine models can complicate the interpretation of preclinical efficacy and toxicity studies, potentially leading to an underestimation of the therapeutic potential of a Val-Cit ADC.[5][9]
Several factors can influence the extent of this instability, including the specific antibody, the conjugation site, and the drug-to-antibody ratio (DAR).[10] Modifications to the linker chemistry, such as the development of a glutamic acid-valine-citrulline (EVCit) linker, have been shown to enhance stability in mouse plasma while maintaining susceptibility to cleavage by intracellular proteases.[5][11]
Quantitative Comparison of Val-Cit ADC Stability
The following table summarizes the quantitative data on the stability of Val-Cit ADCs in mouse and human plasma from various studies.
| Linker Type | Species | Parameter | Value | Reference |
| Val-Cit | Human | Stability | No significant degradation after 28 days | [4] |
| Val-Cit | Mouse | % Intact ADC | <5% after 14 days | [4] |
| Ser-Val-Cit (SVCit) | Mouse | % Intact ADC | ~30% after 14 days | [4] |
| Glu-Val-Cit (EVCit) | Mouse | % Intact ADC | Almost no linker cleavage after 14 days | [4] |
| Val-Cit-PABC-MMAE | Human & Cynomolgus Monkey | % Released MMAE | <1% after 6 days | [12] |
| Val-Cit-PABC-MMAE | Rat | % Released MMAE | 2.5% after 6 days | [12] |
| Val-Cit-PABC | Mouse | Half-life (t1/2) | 80 hours | [12] |
| Phe-Lys-PABC | Mouse | Half-life (t1/2) | 12.5 hours | [12] |
Experimental Protocols
A standardized in vitro plasma stability assay is crucial for evaluating and comparing the stability of ADCs.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC and released payload over time.
Materials:
-
Test ADC
-
Control ADC (with a known stable linker)
-
Human plasma (pooled, heparinized)
-
Mouse plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments: ELISA plate reader, LC-MS system
Procedure:
-
ADC Preparation: Dilute the test and control ADCs to a final concentration of 100 µg/mL in both human and mouse plasma. A parallel incubation in PBS can serve as a control for non-enzymatic degradation.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 144 hours), collect aliquots from each incubation mixture.
-
Sample Processing: Immediately freeze the collected aliquots at -80°C to stop any further reaction.
-
Analysis:
-
ELISA: Quantify the concentration of total antibody and conjugated antibody. The amount of drug loss can be calculated from the difference.
-
LC-MS: Quantify the concentration of the released (free) drug-linker complex. This confirms the results from the ELISA analysis.[10]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life of the ADC in each plasma type.
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mechanism of drug release.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Assessing the Therapeutic Index of ADCs with Different Dipeptide Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index—a measure of a drug's safety and efficacy—is a critical consideration in the development of antibody-drug conjugates (ADCs). The choice of linker, the component connecting the antibody to the cytotoxic payload, significantly influences this index. Dipeptide linkers, which are designed to be cleaved by lysosomal proteases like cathepsin B, are a mainstay in ADC design.[1] This guide provides a detailed comparison of ADCs featuring different dipeptide linkers, supported by experimental data, to inform the rational design of next-generation cancer therapeutics.
The Critical Role of the Dipeptide Linker
The ideal dipeptide linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[2] Upon internalization into the target cancer cell, the linker should be efficiently cleaved to release the payload and induce cell death.[3] Variations in dipeptide sequences can impact an ADC's physicochemical properties, such as hydrophobicity and aggregation, as well as its susceptibility to enzymatic cleavage, thereby affecting its overall therapeutic window.[1][4]
Comparative Analysis of Dipeptide Linkers
Here, we compare the performance of ADCs with different dipeptide linkers, focusing on the widely used valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), as well as innovative modifications designed to enhance the therapeutic index.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the performance of ADCs with various dipeptide linkers in different experimental settings.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Dipeptide Linkers
| Linker | Payload | Target Cell Line | IC50 (nM) | Key Findings |
| Val-Cit | MMAE | CD79b+ Jeko-1 | ~1 | Standard efficacy.[5] |
| Val-Ala | MMAE | HER2+ | Comparable to Val-Cit | Val-Ala ADCs showed less aggregation at high DARs.[] |
| Ala-Ala | GRM | TNF-responsive | Not specified | Identified as a superior linker for high drug loading with low aggregation.[4] |
| Val-Lys-PAB (PEGylated) | MMAE | Trop-2 | Not specified | PEGylation increased hydrophilicity and biophysical stability.[7][8] |
| Tandem-cleavage (Glucuronide-dipeptide) | MMAE | CD79b+ Jeko-1 | ~1 | Similar in vitro potency to Val-Cit but with significantly improved serum stability.[5] |
Table 2: In Vivo Efficacy of ADCs with Different Dipeptide Linkers
| Linker | Payload | Xenograft Model | Efficacy | Key Findings |
| Val-Cit | MMAE | Granta 519 B-cell lymphoma | Significant tumor growth inhibition | Established benchmark for efficacy.[9] |
| Tandem-cleavage (Glucuronide-dipeptide) | MMAE | Granta 519 B-cell lymphoma | Comparable or superior to Val-Cit | Showed dramatically improved tolerability and reduced myelosuppression in rats.[5][9] |
| Val-Cit | MMAE | NCI-N87 (HER2+) | Tumor growth inhibition | A standard for comparison.[10] |
| Val-Glucoserine | MMAU | NCI-N87 (HER2+) | Improved tumor growth inhibition | Hydrophilic linker-payload combination enhanced efficacy.[10] |
Table 3: Pharmacokinetic (PK) Parameters of ADCs with Different Dipeptide Linkers
| Linker | Payload | Animal Model | Key PK Findings |
| Val-Lys-PAB (PEGylated) | MMAE | Not specified | Prolonged half-life and enhanced animal tolerability.[7][8] |
| Tandem-cleavage (Glucuronide-dipeptide) | MMAE | Rat | Dramatically improved stability in serum compared to monocleavage linkers.[5] |
Innovations in Dipeptide Linker Technology
To address the limitations of traditional dipeptide linkers, such as hydrophobicity-induced aggregation and off-target toxicity, several innovative strategies have emerged.[5][7]
-
PEGylation: Incorporating polyethylene (B3416737) glycol (PEG) moieties into the linker can shield the hydrophobicity of the payload, leading to reduced aggregation, improved stability, and a better pharmacokinetic profile.[7][8]
-
Tandem-Cleavage Linkers: This strategy involves protecting the dipeptide linker with a second cleavable group, such as a glucuronide moiety.[5] This "mask" is removed in the lysosome, exposing the dipeptide for subsequent cleavage and payload release. This approach has been shown to enhance the in vivo stability and tolerability of ADCs.[5][9]
The Bystander Effect
The bystander effect, where an ADC kills not only the target antigen-positive cancer cells but also adjacent antigen-negative cells, is a crucial consideration for treating heterogeneous tumors.[11][12] This effect is largely dependent on the properties of the released payload, which must be able to diffuse across cell membranes.[12] Dipeptide linkers, by releasing membrane-permeable payloads like MMAE, can facilitate a potent bystander effect.[11] The efficiency of this effect can be influenced by the rate of linker cleavage and payload release.[13]
Mandatory Visualizations
Signaling Pathway of ADC Action
Caption: General mechanism of action for an ADC with a cleavable dipeptide linker.
Experimental Workflow for Assessing ADC Therapeutic Index
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. benchchem.com [benchchem.com]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Characterizing ADC Metabolites: A Comparative Guide to Analytical Methods for Val-Cit-PAB Cleavage Products
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a critical component in the design of many antibody-drug conjugates (ADCs), prized for its stability in circulation and susceptibility to cleavage by lysosomal enzymes like Cathepsin B upon internalization into target tumor cells.[1][2] Understanding the profile of metabolites generated following this cleavage is paramount for evaluating an ADC's efficacy, safety, and pharmacokinetic properties. This guide provides a comparative overview of key analytical techniques used to characterize these metabolites, supported by experimental protocols and data.
The Val-Cit-PAB Cleavage Pathway: From ADC to Active Payload
The therapeutic action of an ADC with a Val-Cit-PAB linker is initiated upon binding to its target antigen on a cancer cell, which triggers receptor-mediated endocytosis.[1] The ADC is then trafficked through the endosomal-lysosomal pathway. In the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the peptide bond between Citrulline and the PAB spacer.[1] This enzymatic cleavage initiates a self-immolative cascade within the PAB unit, ultimately releasing the cytotoxic payload in its active form to exert its cell-killing effect.[1]
Comparative Analysis of Key Analytical Techniques
The characterization of metabolites from Val-Cit-PAB cleavage primarily involves the identification and quantification of the released payload and any payload-related catabolites. The most common analytical methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Hydrophobic Interaction Chromatography (HIC).
| Analytical Method | Principle | Key Advantages | Key Limitations |
| LC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation for structural elucidation. | High specificity and selectivity; can identify and quantify multiple analytes simultaneously; provides structural information.[3][4] | Lower throughput than immunoassays; potential for matrix effects and ion suppression.[2] |
| ELISA | Immuno-based detection using specific antibodies against the payload or other components. | High sensitivity and high throughput; cost-effective for large sample numbers.[3][5] | Susceptible to cross-reactivity; may not distinguish between free payload and certain metabolites; requires specific antibody reagents.[6] |
| HIC | Separation based on the hydrophobicity of the ADC species. | Excellent for determining drug-to-antibody ratio (DAR) and separating different drug-loaded species under native conditions.[7][8][9] | Not suitable for direct analysis of small molecule metabolites; mobile phases are often incompatible with MS.[9] |
Quantitative Performance Comparison
| Parameter | LC-MS/MS | ELISA |
| Sensitivity (LLOQ) | Can achieve sub-ng/mL levels (e.g., 0.005 ng/mL for free payload).[10] | High sensitivity, with reported LLOQs in the low ng/mL to pg/mL range (e.g., 0.2-0.5 ng/mL).[5] |
| Dynamic Range | Wide, often spanning 3-4 orders of magnitude. | Typically narrower than LC-MS/MS. |
| Specificity | Very high, can distinguish between structurally similar metabolites.[6] | Dependent on antibody specificity; potential for cross-reactivity with related structures.[6] |
| Throughput | Lower, with typical run times of several minutes per sample. | High, suitable for 96-well plate formats. |
Experimental Protocols
In Vitro Lysosomal Metabolism Assay
This assay simulates the lysosomal environment to assess the cleavage of the Val-Cit-PAB linker and the release of the payload.
Methodology:
-
Reagents: Human liver lysosomes, ADC of interest, assay buffer (e.g., 50 mM sodium acetate, pH 5.0), quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
Procedure:
-
Pre-warm the lysosomal fraction and ADC solution to 37°C.
-
Initiate the reaction by mixing the ADC with the lysosomes in the assay buffer.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points, collect aliquots of the reaction mixture and immediately quench the reaction by adding the cold quenching solution.
-
Centrifuge the quenched samples to pellet the protein.
-
Analyze the supernatant containing the released metabolites by LC-MS/MS.[11][12]
-
Analytical Workflow for Metabolite Characterization
The general workflow for identifying and quantifying ADC metabolites from in vitro or in vivo samples involves sample preparation, analytical separation, and detection.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a powerful technique for assessing the drug-to-antibody ratio (DAR), which is a critical quality attribute of an ADC.
Methodology:
-
Instrumentation: HPLC system with a UV detector and a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0.
-
-
Procedure:
-
Equilibrate the column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Monitor the elution profile at 280 nm. Different DAR species will elute at different retention times due to their varying hydrophobicity.
-
Calculate the average DAR by determining the relative peak area of each species.[7][13]
-
LC-MS/MS for Free Payload Quantification
This method provides sensitive and specific quantification of the released cytotoxic payload.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Sample Preparation:
-
Protein precipitation of plasma or cell lysate samples with a cold organic solvent like acetonitrile containing an internal standard.
-
Centrifugation to remove precipitated proteins.
-
Evaporation of the supernatant and reconstitution in a suitable solvent for injection.
-
-
Chromatography:
-
Column: A reversed-phase C18 column.
-
Mobile Phases: Typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A gradient elution from low to high organic phase to separate the analyte from matrix components.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for the payload and internal standard.
-
ELISA for Conjugated ADC Quantification
This immunoassay format can be used to specifically quantify the amount of ADC that still has the payload conjugated.
Methodology:
-
Reagents: Capture antibody (e.g., anti-human IgG), detection antibody (e.g., anti-payload monoclonal antibody conjugated to an enzyme like HRP), ADC standard, and substrate.
-
Procedure:
-
Coat a microplate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate to remove unbound components.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and measure the resulting signal (e.g., absorbance at 450 nm).
-
Quantify the ADC concentration in the samples by comparing their signal to the standard curve.[5][14]
-
Conclusion
The characterization of metabolites from Val-Cit-PAB cleavage is a multi-faceted process that often requires the use of orthogonal analytical techniques. LC-MS/MS stands out for its ability to provide detailed structural information and specific quantification of various metabolites. ELISA offers a high-throughput and sensitive alternative for quantifying total or conjugated ADC and free payload, provided specific reagents are available. HIC is the gold standard for determining the drug-to-antibody ratio, a critical quality attribute. The choice of methodology will depend on the specific research question, the available instrumentation, and the stage of drug development. A comprehensive understanding of these techniques is essential for the successful development of safe and effective ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. adooq.com [adooq.com]
- 3. mdpi.com [mdpi.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
Val-Cit vs. SMCC Linker: A Comparative Analysis of a Critical Component in Antibody-Drug Conjugate (ADC) Therapeutic Window
For Immediate Publication
SOUTH SAN FRANCISCO, CA – December 5, 2025 – The therapeutic window of an Antibody-Drug Conjugate (ADC) is critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. This guide provides a detailed comparison of two widely utilized linkers: the enzymatically cleavable valine-citrulline (Val-Cit) linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. Understanding the distinct characteristics of these linkers is paramount for researchers, scientists, and drug development professionals in the rational design of next-generation ADCs with optimized efficacy and safety profiles.
This comparison guide synthesizes available experimental data to objectively evaluate the performance of Val-Cit and SMCC linkers, focusing on their impact on ADC stability, mechanism of action, and ultimately, the therapeutic window.
Executive Summary
The choice between a cleavable Val-Cit linker and a non-cleavable SMCC linker represents a pivotal decision in ADC development, with significant implications for the conjugate's pharmacokinetics, efficacy, and toxicity.
-
Val-Cit (Cleavable Linker): This dipeptide linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[1][] This targeted release mechanism can lead to a potent anti-tumor effect and enables a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[3] However, premature cleavage in circulation can lead to off-target toxicity.[4]
-
SMCC (Non-Cleavable Linker): The SMCC linker forms a stable thioether bond, and the payload is released only after the complete proteolytic degradation of the antibody backbone within the lysosome.[5][6] This results in exceptional plasma stability, a more predictable pharmacokinetic profile, and often a wider therapeutic window due to minimized off-target toxicity.[6][7] The efficacy of SMCC-linked ADCs is, however, highly dependent on efficient internalization and lysosomal processing by the target cell and does not typically induce a bystander effect.
Data Presentation: Quantitative Comparison
While direct head-to-head studies with identical antibodies and payloads are limited in publicly available literature, the following tables summarize the general performance characteristics of ADCs constructed with Val-Cit and SMCC linkers based on synthesized data from multiple sources.
Table 1: General Characteristics and Mechanism of Action
| Feature | Val-Cit Linker | SMCC Linker |
| Linker Type | Cleavable (Enzymatic) | Non-cleavable |
| Release Mechanism | Cleavage by lysosomal proteases (e.g., Cathepsin B) | Complete degradation of the antibody in the lysosome |
| Released Payload | Unmodified, active drug | Payload attached to the linker and an amino acid residue |
| Bystander Effect | Yes (payload can diffuse to neighboring cells) | Generally no (charged metabolite is less membrane-permeable) |
| Dependence on Target Biology | High (requires protease overexpression) | Very high (requires efficient internalization and lysosomal degradation) |
Table 2: In Vitro Performance
| Parameter | Val-Cit ADC (Example) | SMCC ADC (Example) | Reference |
| Cell Line | HER2-positive (e.g., SK-BR-3) | HER2-positive (e.g., BT-474) | [5] |
| Payload | MMAE | DM1 | [5] |
| IC50 | Potent (pM to low nM range) | Potent (pM to low nM range) | [5] |
| Off-Target Cytotoxicity | Can occur with premature linker cleavage | Generally lower due to higher stability | [4][8] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data presented are illustrative examples.
Table 3: In Vivo Performance and Pharmacokinetics
| Parameter | Val-Cit ADC (Example) | SMCC ADC (Example) | Reference |
| Plasma Stability | Generally lower than non-cleavable linkers | High | [6][7] |
| Half-life (ADC) | Shorter (e.g., ~2-3 days in mice) | Longer (approaches that of the parent antibody) | [5][6] |
| Tumor Growth Inhibition | Potent, especially in heterogeneous tumors | Potent, particularly in tumors with high, uniform antigen expression | [9] |
| Therapeutic Window | Can be narrower due to potential for off-target toxicity | Generally wider due to higher stability and lower off-target toxicity | [6] |
Note: Pharmacokinetic parameters are species-dependent and influenced by the antibody and payload.
Mandatory Visualization
Caption: Intracellular processing of ADCs with Val-Cit (cleavable) vs. SMCC (non-cleavable) linkers.
Caption: A generalized experimental workflow for the comparative evaluation of ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of ADC performance. The following are representative protocols for key experiments.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
-
Preparation: Thaw human or mouse plasma at 37°C.
-
Incubation: Add the ADC to the plasma at a final concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle agitation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Sample Processing: Immediately precipitate plasma proteins by adding three volumes of ice-cold acetonitrile.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the presence of released payload and intact ADC using liquid chromatography-mass spectrometry (LC-MS).
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells and calculate the half-maximal inhibitory concentration (IC50).[10]
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, the free payload, and a non-targeting control ADC.
-
Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (typically 72-120 hours).[10]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.[9]
-
Model Establishment: Implant human tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, Val-Cit ADC, SMCC ADC). Administer the ADCs intravenously at a specified dose and schedule.[7]
-
Monitoring: Measure tumor volume and body weight two to three times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The selection between a Val-Cit and an SMCC linker is a strategic decision that must be tailored to the specific ADC candidate and its intended therapeutic application. Val-Cit linkers, with their capacity for a bystander effect, may be advantageous for treating heterogeneous solid tumors. Conversely, the superior stability of SMCC linkers often translates to a better safety profile and a wider therapeutic window, making them a strong choice for hematological malignancies and solid tumors with high, uniform antigen expression.
Ultimately, empirical data from well-controlled in vitro and in vivo studies are indispensable for selecting the optimal linker to maximize the therapeutic potential of an ADC. This guide provides a framework for the rational comparison and selection of these critical ADC components.
References
- 1. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemically-defined antibody- and small molecule-drug conjugates for in vivo tumor targeting applications: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for MC-Val-Cit-PAB-NH-C2-NH-Boc: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal of MC-Val-Cit-PAB-NH-C2-NH-Boc, a cleavable antibody-drug conjugate (ADC) linker. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
This compound and similar ADC linkers, while not cytotoxic themselves, are integral components in the synthesis of highly potent ADCs. Therefore, their handling and disposal warrant a cautious approach, treating them as potentially hazardous materials. The following procedures are based on general best practices for chemical waste management and should be supplemented by your institution's specific Environmental Health and Safety (EHS) protocols.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. This document contains detailed information regarding potential hazards, handling precautions, and emergency procedures.
Personal Protective Equipment (PPE)
A comprehensive approach to safety includes the consistent use of appropriate PPE. When handling this compound in either solid or solution form, the following PPE is mandatory:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Body Protection | A lab coat, preferably a disposable one. |
| Respiratory Protection | For handling powders outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is advised to prevent inhalation. |
Step-by-Step Disposal Protocol
All waste generated from the use of this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with the linker, such as gloves, weigh boats, pipette tips, and contaminated lab paper, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the linker, including reaction mixtures, washings, and rinsates, in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the linker should be disposed of in a designated sharps container for chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Keep containers securely closed when not in use.
-
-
Decontamination of Glassware and Surfaces:
-
Glassware: Reusable glassware should be decontaminated promptly. Rinse with an appropriate organic solvent (e.g., ethanol (B145695) or isopropanol) to remove residual linker. Collect the initial rinsate as hazardous liquid waste. Subsequent washing with detergent and water can then be performed.
-
Work Surfaces: Clean all work surfaces, including fume hoods and benchtops, with a suitable solvent and then a detergent solution. Dispose of all cleaning materials as solid hazardous waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite (B1170534) or sand).
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area as described above.
-
For large spills, follow your institution's emergency spill response procedures and contact EHS immediately.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal decision workflow for this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and detailed disposal instructions. Your local regulations may have specific requirements for the disposal of chemical waste.
Personal protective equipment for handling MC-Val-Cit-PAB-NH-C2-NH-Boc
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of MC-Val-Cit-PAB-NH-C2-NH-Boc, a cathepsin-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4][5] Given its application in delivering cytotoxic agents, this compound should be handled with the utmost care to minimize exposure.
I. Personal Protective Equipment (PPE)
Due to the potent nature of the cytotoxic drugs this linker is designed to be used with, a comprehensive PPE protocol is mandatory. The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front gown with knit cuffs- Two pairs of chemotherapy-tested nitrile gloves (outer pair over cuff)- Eye protection (safety glasses with side shields or goggles)- N95 or higher-rated respirator |
| Reconstitution and Solution Handling | - Disposable, solid-front gown with knit cuffs- Two pairs of chemotherapy-tested nitrile gloves (outer pair over cuff)- Eye protection (safety glasses with side shields or goggles)- Work within a certified chemical fume hood or biological safety cabinet |
| General Laboratory Operations | - Lab coat- One pair of nitrile gloves- Eye protection (safety glasses) |
| Waste Disposal | - Disposable, solid-front gown with knit cuffs- Two pairs of chemotherapy-tested nitrile gloves (outer pair over cuff)- Eye protection (safety glasses with side shields or goggles) |
| Spill Cleanup | - Disposable, solid-front gown with knit cuffs- Two pairs of chemotherapy-tested nitrile gloves (outer pair over cuff)- Eye protection (goggles or face shield)- N95 or higher-rated respirator |
Note: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Contaminated PPE should be disposed of as hazardous waste.
II. Experimental Protocols: Safe Handling and Disposal
A. Engineering Controls:
-
All work involving the handling of the solid form of this compound should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.
-
Work surfaces should be covered with disposable, absorbent bench paper to contain any potential spills.
B. Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace by laying down absorbent bench paper.
-
Weighing:
-
Perform weighing within a chemical fume hood or other contained space.
-
Use a dedicated set of spatulas and weighing boats.
-
Carefully transfer the desired amount of the compound, avoiding the creation of dust.
-
Clean the weighing area and any equipment used with a suitable deactivating solution (e.g., 10% bleach solution followed by a water rinse) and dispose of all cleaning materials as hazardous waste.
-
-
Reconstitution:
-
Add the solvent to the vial containing the compound slowly and carefully to avoid splashing.
-
Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved.
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
-
C. Spill Management:
-
Alert personnel in the immediate area and restrict access.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using a chemotherapy spill kit or absorbent pads.
-
For liquid spills, cover with absorbent material.
-
For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
-
Clean the area starting from the outside of the spill and working inwards. Use a deactivating solution followed by a water rinse.
-
Collect all contaminated materials (absorbent pads, wipes, gloves, etc.) in a designated hazardous waste container.
-
Report the spill to the laboratory supervisor or safety officer.
D. Disposal Plan:
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, gowns, weighing boats, and absorbent paper should be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles and syringes used for transferring solutions must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
III. Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
